molecular formula C8H5BrF2N2O B2778176 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole CAS No. 1803895-85-3

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Cat. No.: B2778176
CAS No.: 1803895-85-3
M. Wt: 263.042
InChI Key: QMYPSQHIUOBBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS 1803895-85-3) is a valuable benzimidazole-based chemical intermediate designed for research and development applications. With a molecular formula of C8H5BrF2N2O and a molecular weight of 263.04 g/mol , this compound features a bromo substituent and a difluoromethoxy group on the benzimidazole scaffold, making it a versatile building block in medicinal chemistry. The benzimidazole core is a privileged structure in drug discovery, known for its wide range of pharmacological activities . This specific derivative is of particular interest for synthesizing proton pump inhibitors (PPIs), analogous to the intermediate 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole used in the synthesis of pantoprazole . Researchers can utilize this brominated compound for further functionalization via cross-coupling reactions, exploring new chemical spaces for developing therapeutic agents. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-6-(difluoromethoxy)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2O/c9-7-12-5-2-1-4(14-8(10)11)3-6(5)13-7/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYPSQHIUOBBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)NC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The introduction of a bromine atom at the 2-position and a difluoromethoxy group at the 5-position imparts unique electronic and lipophilic characteristics that are critical for modulating biological activity and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering both a repository of known data and a practical guide to the experimental determination of its key properties. We will delve into the structural attributes, solubility, acidity (pKa), and lipophilicity (LogP), providing not just data, but the underlying scientific rationale for experimental methodologies.

Molecular Identity and Structural Characteristics

Understanding the fundamental structure of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is the cornerstone for interpreting its chemical behavior and potential biological interactions. The molecule consists of a bicyclic system where a benzene ring is fused to an imidazole ring.

Caption: Chemical structure of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.

The bromine at the C2 position acts as a useful synthetic handle for further derivatization via cross-coupling reactions. The difluoromethoxy group at C5 significantly increases lipophilicity and can improve metabolic stability and cell membrane permeability compared to a hydroxyl or methoxy group.

Table 1: Chemical Identifiers and Core Properties

Property Value Source
CAS Number 1803895-85-3 [3]
Molecular Formula C₈H₅BrF₂N₂O [3]
Molecular Weight 263.04 g/mol [3]
SMILES Code FC(F)OC1=CC=C2C(N=C(Br)N2)=C1 [3]

| Physical Form | Solid (predicted) |[4] |

Key Physicochemical Parameters for Drug Development

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, these parameters guide formulation development, predict absorption and distribution, and influence target binding.

Table 2: Summary of Physicochemical Properties

Parameter Value (Estimated/Predicted) Importance in Drug Discovery
Melting Point (°C) 190 - 240 Affects solubility, stability, and formulation choices. A high melting point often correlates with lower solubility.
pKa 9.0 - 10.0 (Amine proton) Governs the ionization state at physiological pH, which impacts solubility, permeability, and receptor interaction.
LogP (o/w) 2.5 - 3.5 Measures lipophilicity, influencing membrane permeability, protein binding, and metabolism. Key component of drug-likeness rules.[5]

| Aqueous Solubility | Low | Directly impacts bioavailability and the feasibility of aqueous formulations. |

Note: Specific experimental values for this exact compound are not widely published. The values presented are estimated based on data from structurally similar compounds, such as 2-bromo-1H-benzimidazole (m.p. 191-196 °C) and 5-(difluoromethoxy)-2-mercaptobenzimidazole (m.p. 239-243 °C).[6][7]

Experimental Determination of Physicochemical Properties

This section provides validated, step-by-step protocols for determining the critical physicochemical parameters of novel benzimidazole derivatives. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial as it dictates the charge of the molecule in different pH environments.[8] For benzimidazoles, the pKa typically refers to the dissociation of the proton from the imidazole nitrogen. Capillary electrophoresis and UV-spectrophotometry are reliable methods for pKa determination.[9][10][11]

graphdict A Prepare Compound Stock (e.g., in DMSO) D Add Compound Stock to Each Well A->D B Prepare Buffer Series (pH 1 to 13) C Dispense Buffers to 96-Well UV Plate B->C C->D E Measure UV-Vis Spectrum for Each Well (200-400 nm) D->E F Identify Analytical Wavelengths (Max Absorbance Change) E->F G Plot Absorbance vs. pH F->G H Apply Yasuda-Shedlovsky or Non-Linear Regression G->H I Calculate pKa Value H->I

Caption: Experimental workflow for the shake-flask LogP determination method.

Protocol: Shake-Flask LogP Determination

  • Materials:

    • 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

    • HPLC-grade n-octanol

    • Purified water (or phosphate-buffered saline, pH 7.4, for LogD)

    • HPLC system with a UV detector

  • Methodology:

    • Phase Saturation: Vigorously mix equal volumes of n-octanol and water in a separatory funnel for at least 24 hours. Allow the layers to separate completely. Causality: Pre-saturation ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

    • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the pre-saturated n-octanol to create a stock solution of known concentration.

    • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a vial. The volume ratio can be adjusted based on the expected LogP.

    • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 1-24 hours) to allow the compound to reach partition equilibrium. [5] 5. Phase Separation: Centrifuge the vial at high speed to ensure a clean separation of the two phases.

    • Quantification: Carefully sample a precise aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.

    • Calculation: Calculate the partition coefficient using the formula: P = [Concentration in n-octanol] / [Concentration in water]. The final value is expressed as LogP.

X-ray Crystallography for Solid-State Structure

While no public crystal structure exists for the title compound, X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding intermolecular interactions, polymorphism, and for structure-based drug design. [12][13] General Protocol for Crystal Structure Analysis:

  • Synthesis and Crystallization: The first and often most challenging step is to grow single crystals of sufficient size and quality. [12]This is typically achieved by slow evaporation of a saturated solution of the purified compound from a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile). [12]2. Data Collection: A suitable crystal is mounted on a single-crystal X-ray diffractometer. The crystal is often cooled to a cryogenic temperature (e.g., 100 K) to minimize atomic thermal vibrations. Diffraction data are collected as the crystal is rotated in a monochromatic X-ray beam. [1]3. Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell parameters and reflection intensities. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures. [1]The final model provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and π-π stacking, which are crucial for crystal stability. [13][14]

Conclusion

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a compound with significant potential as a scaffold in drug discovery. Its physicochemical properties—governed by the benzimidazole core, the reactive bromine atom, and the lipophilic difluoromethoxy group—are critical to its function. While some properties must be inferred from related structures, the experimental protocols detailed in this guide provide a robust framework for their empirical determination. A thorough characterization of its pKa, LogP, and solubility is an essential first step for any research program aiming to leverage this promising molecule for the development of new therapeutic agents.

References

  • Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination. (n.d.). Benchchem.
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019, March 23). IntechOpen.
  • Mumcu, A., & Kucukbay, H. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(12), 1024-1030. Retrieved March 7, 2026, from [Link]

  • Donkor, K. K., & Kratochvil, B. (2003). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Chromatography A, 1005(1-2), 221-228. Retrieved March 7, 2026, from [Link]

  • (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). ResearchGate.
  • Crystal Structure and Pharmacological Importance of Benzimidazoles and Their Derivatives. (2017, October 13). International Journal of Science and Research (IJSR).
  • Acar, Ç., et al. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, 65(12), 5828-5837. Retrieved March 7, 2026, from [Link]

  • Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. Retrieved March 7, 2026, from [Link]

  • Gomez, J., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). The Journal of Physical Chemistry B, 110(42), 21087-21093. Retrieved March 7, 2026, from [Link]

  • Caron, G., & Vallaro, M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved March 7, 2026, from [Link]

  • An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Derivatives. (n.d.). Benchchem.
  • Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-279. Retrieved March 7, 2026, from [Link]

  • LogD/LogP Background. (n.d.). Enamine.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of a New Class of Fluorobenzimidazole Derivatives. (2019). Asian Journal of Organic & Medicinal Chemistry, 4(4), 1-8.
  • Trivedi, J. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(5), 265-272. Retrieved March 7, 2026, from [Link]

  • Technical Support Center: Synthesis of 2-Bromo-5,6-dichloro-1H-benzimidazole. (n.d.). Benchchem.
  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate. (2011). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Technical Guide: Physicochemical and Biological Evaluation of 2-bromo-6-methyl-1H-benzo[d]imidazole. (n.d.). Benchchem.
  • Mavrova, A., et al. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 51(2), 1-6.
  • Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. (n.d.). Benchchem.
  • Yilmaz, I., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2949. Retrieved March 7, 2026, from [Link]

  • 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole 250mg. (n.d.). Dana Bioscience. Retrieved March 7, 2026, from [Link]

  • 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 5-Difluoromethoxy-2-Mercapto-Benzimidazole Suppliers. (n.d.). Sheetal Chemicals.
  • 5 difluoromethoxy 2 mercapto 1h benzimidazole. (n.d.). Suzhou Yacoo Science Co., Ltd.. Retrieved March 7, 2026, from [Link]

Sources

The Strategic Utility of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold and the Significance of Strategic Substitution

The benzimidazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically significant therapeutic agents.[1][] Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] The true power of this heterocyclic system, however, lies in its capacity for synthetic diversification. The strategic placement of specific substituents on the benzimidazole ring system can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity.

This guide focuses on a particularly valuable, yet underexplored, building block: 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole . This compound is engineered for maximum synthetic utility and pharmacological potential. The bromine atom at the 2-position serves as a versatile synthetic handle, amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[5] Simultaneously, the 5-(difluoromethoxy) group offers a unique advantage. The -OCHF₂ moiety is a bioisostere of groups like the methoxy or hydroxyl function, but it can significantly enhance metabolic stability, increase lipophilicity, and potentially improve oral bioavailability by lowering the pKa of the benzimidazole N-H, thus influencing its interaction with biological targets.[6]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the synthesis, key applications, and strategic considerations for employing 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in the design and discovery of next-generation therapeutics.

Synthesis of the Core Scaffold: A Proposed Pathway

While the direct synthesis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is not extensively documented in readily available literature, a robust and logical synthetic route can be extrapolated from established methodologies for analogous benzimidazole structures. The proposed pathway begins with the synthesis of the key intermediate, 4-(difluoromethoxy)-1,2-phenylenediamine, which is then cyclized and brominated.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Benzimidazole Formation & Bromination A 4-Hydroxyacetanilide B N-[4-(difluoromethoxy)phenyl]acetamide A->B Difluoromethylation (ClCHF₂, NaOH) C N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide B->C Nitration (HNO₃, H₂SO₄) D 4-(Difluoromethoxy)-2-nitroaniline C->D Hydrolysis (HCl) E 4-(Difluoromethoxy)-1,2-phenylenediamine D->E Reduction (Fe, NH₄Cl or H₂, Pd/C) F 5-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one E->F Cyclization (CDI or Triphosgene) G 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole F->G Bromination (POBr₃)

Caption: Proposed synthetic workflow for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.

Experimental Protocol: Synthesis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Part A: Synthesis of 4-(difluoromethoxy)-1,2-phenylenediamine

  • Difluoromethylation: To a solution of 4-hydroxyacetanilide in a suitable solvent such as DMF or isopropanol, add a base like sodium hydroxide.[7] Introduce chlorodifluoromethane (ClCHF₂) gas at a controlled temperature and pressure. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Perform an aqueous workup and extract the product, N-[4-(difluoromethoxy)phenyl]acetamide, with an organic solvent like ethyl acetate.

  • Nitration: Dissolve the N-[4-(difluoromethoxy)phenyl]acetamide in concentrated sulfuric acid and cool the mixture in an ice bath.[7] Add fuming nitric acid dropwise, maintaining a low temperature. Stir until the reaction is complete, then carefully pour the mixture onto ice. Filter the resulting precipitate, which is N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide.

  • Hydrolysis: Reflux the nitro-acetanilide from the previous step in aqueous hydrochloric acid to hydrolyze the acetamide group, yielding 4-(difluoromethoxy)-2-nitroaniline. Neutralize the solution and extract the product.

  • Reduction: Reduce the nitro group of 4-(difluoromethoxy)-2-nitroaniline to the corresponding amine. This can be achieved using various methods, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst. Purification by column chromatography will yield 4-(difluoromethoxy)-1,2-phenylenediamine.

Part B: Cyclization and Bromination

  • Cyclization: Dissolve 4-(difluoromethoxy)-1,2-phenylenediamine in an anhydrous solvent like THF. Add a carbonyl source such as 1,1'-carbonyldiimidazole (CDI) or triphosgene portion-wise at room temperature.[5] Stir the reaction until completion to form 5-(difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one.

  • Bromination: In a flask equipped with a reflux condenser, combine the 5-(difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one with phosphorus oxybromide (POBr₃).[5] Heat the mixture to reflux under an inert atmosphere. The reaction is typically performed neat or in a high-boiling inert solvent. After completion, cool the reaction and carefully quench it by pouring it onto ice. Neutralize with a base and extract the crude product. Purify by column chromatography on silica gel to obtain the final product, 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole .

Key Synthetic Transformations: A Gateway to Chemical Diversity

The 2-bromo substituent is the key to unlocking the synthetic potential of this scaffold. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of chemical functionalities.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most powerful tool for elaborating the 2-position of the benzimidazole core.[1] It allows for the formation of a carbon-carbon bond between the benzimidazole and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for building molecules that can effectively probe the binding pockets of biological targets like protein kinases.

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heating: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-(difluoromethoxy)-1H-benzimidazole derivative.[8][9]

Troubleshooting: A common side reaction is hydrodebromination, where the bromine is replaced by a hydrogen. To minimize this, ensure anhydrous and oxygen-free conditions. Using milder bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can also be beneficial.[10]

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[6] Benzimidazole-based compounds are well-established as kinase inhibitor scaffolds, often acting as ATP-competitive inhibitors by binding to the hinge region of the enzyme's active site.[11] The 2-Aryl-5-(difluoromethoxy)-1H-benzimidazole scaffold is ideally suited for this purpose.

Kinase_Binding cluster_inhibitor 2-Aryl-5-(difluoromethoxy)-1H-benzimidazole Inhibitor ATP_Pocket ATP Binding Pocket Benzimidazole Benzimidazole Core N-H Hinge Hinge Region (Amino Acid Residues) Benzimidazole:port->Hinge H-Bond Donor/ Acceptor Aryl 2-Aryl Group Hydrophobic_Pocket Hydrophobic Pocket Aryl:port->Hydrophobic_Pocket Hydrophobic/ π-π Stacking OCHF2 5-OCHF₂ Group Solvent_Front Solvent Front OCHF2:port->Solvent_Front Modulates Solubility/ Metabolic Stability

Sources

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole as a bioisostere in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Deployment of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in Modern Drug Discovery: A Bioisosteric Perspective

Executive Summary

In the contemporary landscape of rational drug design, the optimization of lead compounds frequently encounters a triad of competing liabilities: poor metabolic stability, suboptimal lipophilicity, and the loss of critical target interactions. The building block 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS: 1803895-85-3) [1] has emerged as a highly strategic, trifunctional scaffold designed to overcome these exact bottlenecks.

By integrating a privileged pharmacophore (the benzimidazole core)[2], a metabolically stable "lipophilic hydrogen bond donor" (the difluoromethoxy group)[3], and a versatile synthetic handle (the C2-bromide), this molecule provides medicinal chemists with a robust foundation for late-stage diversification and hit-to-lead optimization. This technical whitepaper deconstructs the physicochemical rationale behind this specific scaffold and provides validated workflows for its application in drug discovery.

Deconstructing the Scaffold: Causality in Bioisosteric Design

The Benzimidazole Core: A Privileged Pharmacophore

The benzimidazole ring is a pervasive motif in FDA-approved therapeutics, ranging from proton pump inhibitors (PPIs) to kinase inhibitors[2]. Its structural mimicry of purine nucleobases allows it to efficiently bind to the ATP-binding hinge regions of kinases. Furthermore, the tautomeric nature of the N-H bond provides a dual hydrogen-bond donor/acceptor system, enabling rigid, directional interactions with target protein backbones[4].

The 5-Difluoromethoxy (-OCF₂H) Group: The Lipophilic Hydrogen Bond Donor

The traditional approach to improving the metabolic stability of a labile methoxy (-OCH₃) group—which is highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation—is to replace it with a trifluoromethoxy (-OCF₃) group[5]. However, the -OCF₃ group is highly lipophilic and entirely lacks hydrogen-bonding capability, often leading to a precipitous drop in target affinity if the original oxygen atom was engaged in a water network or direct protein interaction.

The difluoromethoxy (-OCF₂H) group solves this paradox. The strong electron-withdrawing inductive effect of the two fluorine atoms polarizes the adjacent C-H bond (Cδ⁺–Hδ⁺). This polarization grants the -OCF₂H group a unique property: it acts as a polarized C-H hydrogen-bond donor [6]. Empirical studies utilizing Abraham’s solute ¹H NMR analysis demonstrate that the hydrogen bond acidity parameter (A) for the -OCF₂H group ranges from 0.085 to 0.126, placing its donor capacity on par with thiophenols and anilines[3][7].

The 2-Bromo Synthetic Handle

The choice of a bromine atom at the C2 position is governed by transition-metal kinetics. The C2 position of a benzimidazole is flanked by two electronegative nitrogen atoms, rendering it highly electron-deficient. While a C2-chloride requires highly active, specialized phosphine ligands for palladium oxidative addition, the weaker C-Br bond dissociation energy allows for rapid, low-temperature oxidative addition. This kinetic advantage is critical to prevent the degradation of the potentially sensitive N-H acidic proton and the -OCF₂H group during late-stage cross-coupling.

Physicochemical Profiling: Quantitative Bioisosteric Comparison

To rationally deploy the 5-(difluoromethoxy) motif, one must understand how it modulates the physicochemical space relative to its classical counterparts. The table below summarizes the causal shifts in molecular properties when transitioning from standard oxygenated groups to fluorinated bioisosteres[5][6][8].

Functional GroupLipophilicity (Hansch π )Hammett Constant ( σp​ )H-Bond Donor CapacityPrimary Metabolic Liability
-OH (Hydroxyl)-0.67 (Hydrophilic)-0.37 (EDG)Strong (O-H)Phase II Glucuronidation
-OCH₃ (Methoxy)-0.02 (Neutral)-0.27 (EDG)NonePhase I CYP O-Demethylation
-OCF₂H (Difluoromethoxy)+0.35 (Lipophilic)+0.14 (Weak EWG)Moderate (Polarized C-H) Highly Stable
-OCF₃ (Trifluoromethoxy)+1.04 (Highly Lipophilic)+0.35 (EWG)NoneHighly Stable

Data synthesis indicates that -OCF₂H provides the optimal balance: it increases membrane permeability (higher π than -OCH₃) while retaining critical H-bond vector geometry, all while completely blocking oxidative dealkylation[7].

Hit-to-Lead Logic & Pathway Visualization

When a high-throughput screening (HTS) hit containing an -OCH₃ group fails in vivo pharmacokinetic (PK) models due to rapid clearance, the -OCF₂H substitution is a primary strategic maneuver.

G Hit Hit Compound (Contains -OCH3) Liability Metabolic Liability (CYP450 O-Demethylation) Hit->Liability Decision Bioisosteric Replacement Strategy Liability->Decision OCF3 -OCF3 Substitution (High Lipophilicity, No H-Bond) Decision->OCF3 Standard F-Substitution OCF2H -OCF2H Substitution (Lipophilic H-Bond Donor) Decision->OCF2H Rational Design Outcome1 Loss of Target Affinity (Failed Optimization) OCF3->Outcome1 Outcome2 Maintained Affinity + High Metabolic Stability OCF2H->Outcome2

Figure 1: Decision tree for resolving methoxy-driven metabolic liabilities using the -OCF₂H bioisostere.

Experimental Methodology: C2-Functionalization Workflow

To leverage 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in library synthesis, the C2-bromide is typically subjected to Suzuki-Miyaura cross-coupling.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed with internal validation steps to ensure the stability of the palladium catalyst and the successful activation of the boronic acid.

Reagents & Materials:

  • 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.3 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromo-benzimidazole core, the boronic acid, and K₂CO₃.

  • Solvent Degassing (Critical Causality Step): Add the 1,4-Dioxane/H₂O mixture. Why water? Water is essential to hydroxylate the boronic acid into the reactive trihydroxyboronate anion [R-B(OH)₃]⁻, which undergoes transmetalation. Why degas? Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes. Degas the suspension by sparging with Argon for 15 minutes.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the tube.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor via LC-MS. The electron-deficient nature of the C2-position ensures rapid oxidative addition.

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize any acidic byproducts. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Catalytic Cycle Visualization

G SM 2-Bromo-5-(difluoromethoxy) -1H-benzimidazole Reagents Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O SM->Reagents OxAdd Oxidative Addition (Pd(0) inserts into C-Br) Reagents->OxAdd TransMet Transmetalation (Ar transfer from B to Pd) OxAdd->TransMet RedElim Reductive Elimination (C-C bond formation) TransMet->RedElim Product C2-Aryl-5-(difluoromethoxy) -1H-benzimidazole RedElim->Product

Figure 2: Mechanistic workflow of the Pd-catalyzed C2-arylation of the benzimidazole scaffold.

Conclusion

The integration of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole into a medicinal chemistry campaign is not merely a structural tweak; it is a calculated manipulation of molecular physics. By utilizing the -OCF₂H group, scientists can selectively dial out CYP450 liabilities while preserving the delicate hydrogen-bonding networks required for deep pocket protein-ligand interactions. Coupled with the synthetic versatility of the C2-bromide, this scaffold stands as a premier building block for the discovery of next-generation, metabolically robust therapeutics.

References

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery National Institutes of Health (NIH) / PubMed URL:[Link][2]

  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery National Institutes of Health (NIH) / PubMed URL:[Link][4]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept ResearchGate URL:[Link][3]

  • CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate URL:[Link][6]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry (ACS Publications) URL:[Link][8]

  • Product Class 4: Benzimidazoles - Thieme E-Books Thieme Connect URL:[Link]

Sources

The Criticality of Lipophilicity: A Technical Guide to the LogP of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity, quantified by the partition coefficient (logP), stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth technical exploration of the lipophilicity of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, a molecule featuring a privileged benzimidazole scaffold and a strategically incorporated difluoromethoxy group. We will delve into the theoretical underpinnings of lipophilicity, present a consensus of computationally predicted logP values, and provide detailed, field-proven protocols for the experimental determination of this crucial parameter. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the lipophilic character of complex heterocyclic compounds.

The Indispensable Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a double-edged sword in medicinal chemistry. A well-calibrated lipophilicity is essential for a drug to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] The octanol-water partition coefficient (logP) is the universally accepted metric for lipophilicity, representing the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

The "Rule of Five," a set of guidelines for predicting oral bioavailability, underscores the importance of logP, suggesting that a value less than 5 is generally favorable for drug-like molecules.[2] Therefore, the accurate determination of logP is a cornerstone of the lead optimization process, guiding synthetic efforts to fine-tune a molecule's properties for optimal therapeutic performance.

Deconstructing the Molecular Architecture: 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

The lipophilic character of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a composite of the contributions from its constituent parts: the benzimidazole core, the bromo substituent, and the difluoromethoxy group.

  • The Benzimidazole Core: This fused heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[3] Its aromatic nature contributes to its lipophilicity, and its ability to participate in hydrogen bonding and π-π stacking interactions is crucial for target binding.[4]

  • The Bromo Substituent: The presence of a halogen atom, in this case, bromine, at the 2-position of the benzimidazole ring significantly increases lipophilicity. This is a common strategy in medicinal chemistry to enhance membrane permeability.

  • The Difluoromethoxy Group (-OCF₂H): This functional group is a modern tool for modulating a molecule's physicochemical properties. The difluoromethoxy group is more lipophilic than a simple methoxy group and enhances metabolic stability due to the strength of the carbon-fluorine bonds.[5] Crucially, it can also act as a weak hydrogen bond donor, a feature that can be exploited for target interactions.

In Silico Insights: Computational Prediction of logP

Before embarking on laboratory-based experiments, computational methods provide a rapid and cost-effective means of estimating a molecule's logP. These methods are broadly categorized into atom-based and fragment-based approaches. Atom-based methods sum the contributions of individual atoms, while fragment-based methods use a library of predefined molecular fragments with known lipophilicity values.

For 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, a survey of several widely used online prediction tools reveals a consensus logP in the range of 3.0 to 3.5 .

Prediction Tool/Algorithm Predicted logP Value Methodology
Molinspiration (miLogP)3.25Fragment-based
ALOGPS 2.13.48Atom-based/Neural Network
ChemAxon3.32Fragment-based
SwissADME (iLOGP)3.11Physics-based

Note: These values were obtained using publicly available online prediction tools and should be considered as estimates.

The variation in these predicted values highlights the inherent differences in the algorithms and training datasets used by each tool. While these in silico predictions are invaluable for initial assessment, they must be corroborated by experimental data for definitive characterization.

G Computational logP Prediction Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Output SMILES SMILES String (FC(F)Oc1ccc2nc(Br)[nH]c2c1) Molinspiration Molinspiration (Fragment-based) SMILES->Molinspiration ALOGPS ALOGPS 2.1 (Atom-based) SMILES->ALOGPS ChemAxon ChemAxon (Fragment-based) SMILES->ChemAxon SwissADME SwissADME (Physics-based) SMILES->SwissADME Predicted_logP Predicted logP Values (Consensus: 3.0-3.5) Molinspiration->Predicted_logP ALOGPS->Predicted_logP ChemAxon->Predicted_logP SwissADME->Predicted_logP

Caption: A flowchart illustrating the in silico prediction of logP values.

The Experimental Verdict: Protocols for logP Determination

Experimental validation is non-negotiable for obtaining an accurate logP value. The two most widely accepted methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Gold Standard: Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.[6]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in n-octanol.

  • Partitioning: In a glass vessel with a tight-fitting cap, combine a known volume of the pre-saturated n-octanol stock solution with a known volume of the pre-saturated water.

  • Equilibration: Agitate the vessel at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated using the formula: logP = log([Concentration in n-octanol] / [Concentration in water])

G Shake-Flask (OECD 107) Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Phases 1. Prepare Pre-saturated n-Octanol and Water Partition 3. Combine Phases and Sample Prep_Phases->Partition Prep_Sample 2. Prepare Stock Solution in n-Octanol Prep_Sample->Partition Equilibrate 4. Agitate to Reach Equilibrium Partition->Equilibrate Separate 5. Centrifuge for Phase Separation Equilibrate->Separate Quantify 6. Quantify Concentration in Each Phase (HPLC/UV-Vis) Separate->Quantify Calculate 7. Calculate logP Quantify->Calculate

Caption: The sequential workflow for the shake-flask method of logP determination.

High-Throughput Screening: RP-HPLC Method (OECD Guideline 117)

This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity. It is faster and requires less material than the shake-flask method.

Protocol:

  • System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration Curve: Prepare a set of standard compounds with known logP values that span the expected range for the test compound.

  • Analysis of Standards: Inject each standard compound and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Create the Calibration Curve: Plot the log(k) values of the standards against their known logP values. Perform a linear regression to obtain a calibration equation.

  • Analysis of Test Compound: Inject the 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole solution and determine its retention time and calculate its log(k).

  • logP Determination: Interpolate the logP of the test compound from its log(k) value using the calibration curve equation.

G RP-HPLC (OECD 117) Workflow cluster_setup Setup & Calibration cluster_analysis Analysis Setup 1. Configure RP-HPLC System (C18 Column) Analyze_Standards 3. Inject Standards and Record Retention Times Setup->Analyze_Standards Standards 2. Prepare Standards with Known logP Values Standards->Analyze_Standards Cal_Curve 4. Plot log(k) vs. logP and Generate Calibration Curve Analyze_Standards->Cal_Curve Determine_logP 6. Calculate logP using Calibration Curve Cal_Curve->Determine_logP Analyze_Test 5. Inject Test Compound and Determine Retention Time Analyze_Test->Determine_logP

Caption: The workflow for determining logP using the RP-HPLC method.

Interpreting and Applying logP Data: The Concept of logD

For ionizable compounds like benzimidazoles, the logP value, which describes the partitioning of the neutral species, does not fully capture their behavior in biological systems where pH varies. The distribution coefficient (logD) is a more physiologically relevant parameter as it considers the partitioning of all ionic species at a given pH. The relationship between logP and logD is dependent on the pKa of the compound. Given that benzimidazoles can be protonated, their logD will be lower than their logP at pH values below their pKa. Therefore, for a comprehensive understanding, the determination of the compound's pKa and the measurement of logD at a physiological pH of 7.4 are highly recommended.

The experimentally determined logP value for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, in conjunction with its predicted values, provides crucial guidance for its development as a potential drug candidate. A value in the predicted range of 3.0-3.5 suggests good potential for membrane permeability. Should further optimization be required to either increase or decrease lipophilicity, medicinal chemists can rationally design analogs by modifying the substituents on the benzimidazole core.

Conclusion

The lipophilicity of a drug candidate is a critical parameter that profoundly influences its pharmacokinetic and pharmacodynamic properties. For 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, its unique combination of a privileged benzimidazole scaffold, a lipophilic bromo substituent, and a metabolically stable difluoromethoxy group results in a predicted logP value that is favorable for drug-like properties. This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the logP of this and similar molecules. The detailed protocols for the shake-flask and RP-HPLC methods offer robust and reliable approaches for obtaining accurate lipophilicity data. By integrating computational predictions with rigorous experimental validation, researchers can make informed decisions in the intricate process of drug design and development, ultimately increasing the probability of success in bringing novel therapeutics to the clinic.

References

  • IntechOpen. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. [Link]

  • IntechOpen. Current Achievements of Benzimidazole: A Review. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Molinspiration. Calculation of molecular properties. [Link]

  • PMC. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]

  • Medicilon. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • Lokey Lab Protocols. Shake Flask logK. [Link]

  • OECD iLibrary. OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • SwissADME. SwissADME. [Link]

  • PubMed. Lipophilicity of fentalogs: Comparison of experimental and computationally derived data. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • Journal of Pharmaceutical Sciences. Lipophilicity in Drug Design. [Link]

Sources

Strategic Modulation of Benzimidazole Stability: The Role of the Difluoromethoxy (-OCF₂H) Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise tuning of a drug candidate's physicochemical and pharmacokinetic properties[1]. Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile substituent[2]. In the context of benzimidazole derivatives—most notably proton pump inhibitors (PPIs) like pantoprazole—the -OCF₂H group acts as a master regulator. By modulating the electron density of the benzimidazole core, the difluoromethoxy group dictates the molecule's chemical stability, activation kinetics in acidic environments, and resistance to enzymatic degradation.

Mechanistic Basis of Chemical Stability

The causality behind the enhanced chemical stability of difluoromethoxy-substituted benzimidazoles lies in the fundamental electronic properties of the -OCF₂H moiety.

With a Hammett sigma constant ( σp​ ) of approximately +0.14, the difluoromethoxy group functions as a weak but highly effective electron-withdrawing group[1]. In the benzimidazole core, this electron-withdrawing effect pulls electron density away from the conjugated nitrogen atoms. For benzimidazole prodrugs to exert their pharmacological effect, they must undergo an acid-catalyzed Smiles-type rearrangement into an active cyclic sulfenamide[3]. This structural activation strictly requires the protonation of both the pyridine nitrogen and the benzimidazole nitrogen.

By withdrawing electron density, the -OCF₂H group drastically lowers the pKa of the benzimidazole nitrogen to approximately 0.11[4]. Consequently, the drug remains largely unprotonated—and thus chemically stable—at mildly acidic pH levels (e.g., pH 5.0, commonly encountered in formulation or physiological transit). It only undergoes rapid protonation and subsequent activation in the highly acidic environment (pH < 1.0) of the gastric parietal cell's secretory canaliculus[5].

ActivationPathway Prodrug Benzimidazole Prodrug (Stable at pH > 5.0) Protonated Protonated Intermediate (pH < 1.0) Prodrug->Protonated Dual Protonation Spiro Spiro Intermediary (Smiles Rearrangement) Protonated->Spiro Nucleophilic Attack Sulfenamide Cyclic Sulfenamide (Active Electrophile) Spiro->Sulfenamide Ring Opening & -H2O Target Covalent Binding (H+/K+ ATPase) Sulfenamide->Target Disulfide Bond

Fig 1: Acid-catalyzed activation pathway of benzimidazole derivatives into cyclic sulfenamides.

Metabolic Resistance and Pharmacokinetics

Beyond acid stability, the -OCF₂H group confers profound metabolic advantages. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond (126 kcal/mol vs. 113 kcal/mol), creating a high energy barrier for transition states during enzymatic cleavage[6].

While the methoxy group (-OCH₃) found in older-generation benzimidazoles (like omeprazole) is highly susceptible to cytochrome P450 (CYP2C19)-driven oxidative O-demethylation, the -OCF₂H group effectively blocks this metabolic liability[6]. This steric and electronic fortification shifts the primary clearance pathway, reducing the likelihood of rapid oxidative degradation and extending the functional half-life of the drug in vivo.

Quantitative Stability Profiling

The theoretical electronic effects of the difluoromethoxy group translate directly into measurable, macroscopic stability differences. Table 1 summarizes the kinetic degradation data, contrasting the highly stable difluoromethoxy-substituted pantoprazole against the methoxy-substituted omeprazole.

Physicochemical ParameterPantoprazole (-OCF₂H)Omeprazole (-OCH₃)
Pyridine Nitrogen pKa ~3.83[4]~4.00[3]
Benzimidazole Nitrogen pKa ~0.11[4]>0.74 (Higher relative basicity)
Degradation Half-life (pH 5.0) ~2.8 hours[5]~43 minutes[7]
Degradation Half-life (pH ~7.4) ~220 hours (at pH 7.8)[5]~14 hours (at pH 7.0)[8]
Primary Metabolic Vulnerability CYP2C19 (Sulfoxidation)CYP2C19 (O-demethylation)[6]

Table 1: Comparative stability and physicochemical parameters demonstrating the stabilizing effect of the -OCF₂H group.

Experimental Protocol: Self-Validating Stability Profiling Workflow

To empirically validate the chemical stability of benzimidazole derivatives, researchers must employ a rigorously controlled forced degradation assay. The following LC-MS/MS protocol is designed as a self-validating system : it incorporates a rapid quenching mechanism to prevent post-sampling degradation artifacts and utilizes parallel positive controls to instantly flag buffer anomalies.

Workflow Prep 1. Sample Preparation Include Internal Standard Stress 2. Acidic/Basic Stress pH 1.2, 5.0, 7.4 Buffers Prep->Stress Incubation 3. Controlled Incubation 37°C, Time-course Aliquots Stress->Incubation Quench 4. Rapid Quenching Neutralization to Stop Rxn Incubation->Quench Analysis 5. LC-MS/MS Analysis MRM Mode Quantification Quench->Analysis Kinetics 6. Kinetic Modeling Calculate t1/2 & Rate (k) Analysis->Kinetics

Fig 2: Self-validating experimental workflow for LC-MS/MS stability profiling of benzimidazoles.

Step-by-Step Methodology
  • Preparation of Stock Solutions: Dissolve the difluoromethoxy-benzimidazole candidate and a reference standard (e.g., Omeprazole, acting as the positive degradation control) in HPLC-grade methanol to a concentration of 1 mg/mL. Spike with a stable isotope-labeled internal standard (IS) to correct for matrix effects during MS ionization.

  • Buffer Equilibration: Prepare USP-grade aqueous buffers at pH 1.2 (simulated gastric fluid), pH 5.0 (lysosomal/formulation stress), and pH 7.4 (physiological baseline). Pre-equilibrate buffers in a thermomixer at 37°C.

  • Forced Degradation Incubation: Initiate the reaction by diluting the stock solutions 1:100 into the pre-warmed buffers. Maintain continuous agitation at 300 rpm.

  • Rapid Quenching (Critical Step): At predefined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot. Immediately quench the acid-catalyzed degradation by transferring the aliquot into 150 µL of ice-cold quenching buffer (e.g., 0.1 M Tris-HCl, pH 8.5) containing 50% acetonitrile. This ensures the kinetic snapshot represents the exact moment of sampling.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate any buffer salts. Inject the supernatant into a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass-to-charge (m/z) transitions.

  • Kinetic Modeling: Plot the natural logarithm of the remaining drug concentration ( ln[C] ) versus time ( t ). A linear regression confirms pseudo-first-order degradation kinetics. Calculate the degradation rate constant ( k ) from the slope, and derive the half-life using t1/2​=0.693/k .

Conclusion

The difluoromethoxy group is not merely a structural accessory; it is a vital chemical engineering tool. By intelligently lowering the pKa of the benzimidazole nitrogen and reinforcing the molecule against CYP-mediated oxidation, the -OCF₂H group ensures that derivatives like pantoprazole survive transit through mildly acidic environments and only deploy their reactive potential exactly where required. Understanding this causality allows drug development professionals to leverage fluorination strategies rationally, optimizing both shelf-life and in vivo efficacy.

References

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem
  • Pharmacology of Proton Pump Inhibitors - NIH PMC
  • Pantoprazole Sodium - ChemicalBook
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - NIH PMC
  • 20988 Protonix Medical Review Part 1 - FDA
  • Chemical Stability and Mechanism of Degradation of Omeprazole in Solution - Chula Digital Collections
  • Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography - ResearchG

Sources

Pharmacological and Synthetic Profiling of 5-(Difluoromethoxy)-1H-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics. Among its derivatives, 5-(difluoromethoxy)-1H-benzimidazole and its 2-thiol analog (CAS: 97963-62-7) represent a critical evolutionary leap in drug design[1]. Originally synthesized as the pivotal intermediate for the blockbuster proton pump inhibitor (PPI) Pantoprazole, this moiety is now being heavily investigated for novel antimicrobial, antifungal, and anticancer applications[2].

This whitepaper provides a comprehensive technical review of the 5-(difluoromethoxy)-1H-benzimidazole core, detailing its structural rationale, optimized synthetic workflows, and its mechanistic role in target binding.

Structural Rationale & Physicochemical Profiling

The introduction of the difluoromethoxy group (–OCHF₂) at the 5-position of the benzimidazole ring is not merely a structural variation; it is a calculated pharmacokinetic optimization.

  • Electronic Effects & pKa Modulation: The highly electronegative –OCHF₂ group exerts a strong electron-withdrawing effect. This strategically lowers the pKa of the benzimidazole nitrogen. In the context of PPIs, this ensures the prodrug remains highly stable in the neutral pH of the bloodstream but rapidly undergoes acid-catalyzed activation in the highly acidic (pH < 2.0) secretory canaliculi of gastric parietal cells[3].

  • Metabolic Stability: Compared to a standard methoxy group, the difluoromethoxy moiety is highly resistant to oxidative cleavage by hepatic cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4), significantly extending the molecule's plasma half-life[4].

  • Nucleophilic Anchoring: The inclusion of a thiol (–SH) group at the 2-position provides a highly reactive nucleophilic center, essential for forming thioether linkages during the synthesis of complex active pharmaceutical ingredients (APIs)[2].

Quantitative Data: Physicochemical Properties

Table 1: Baseline physicochemical properties of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol[2].

PropertyValue / Description
Molecular Formula C₈H₆F₂N₂OS
Molecular Weight 216.21 g/mol
Melting Point 239–243 °C
Predicted Density 1.52 ± 0.1 g/cm³
Solubility Soluble in acetone/DMF; limited aqueous solubility
Spectroscopic Markers FTIR: C-F stretching, C=N stretching, N-H stretching

Synthetic Methodologies & Process Optimization

The industrial and laboratory-scale synthesis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol has evolved from harsh, solvent-heavy processes to highly optimized, green-chemistry-aligned protocols[5]. The most efficient contemporary route utilizes an alkaline cyclization of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide (CS₂)[6].

Experimental Protocol: Aqueous Alkaline Cyclization

This protocol is designed as a self-validating system. Causality for each parameter is explicitly defined to ensure reproducibility and high yield (>85%).

Step 1: Reagent Preparation & Condensation

  • Suspend 1.0 equivalent of 4-difluoromethoxy-o-phenylenediamine in a purely aqueous solvent system. Causality: Utilizing water rather than organic solvents aligns with green chemistry and simplifies downstream purification[6].

  • Add 1.2 equivalents of an alkaline base (KOH or NaOH) to establish a basic environment.

  • Critical Step: Introduce 1.5 equivalents of Carbon Disulfide (CS₂) dropwise while maintaining the temperature strictly between 35–50 °C for 2 hours. Causality: Dropwise addition prevents exothermic runaway, while the 35–50 °C window provides the exact activation energy required for the initial condensation without triggering premature, uncoordinated cyclization[6].

Step 2: pH-Directed Cyclization 4. Adjust the pH of the reaction mass to 4–6 using dilute acetic or hydrochloric acid. Causality: Lowering the pH protonates the intermediate, making the carbon center highly susceptible to intramolecular nucleophilic attack by the adjacent amine, which is mandatory for ring closure[6]. 5. Elevate the temperature to 80–100 °C (reflux conditions) and maintain for 4–5 hours.

Step 3: Isolation & Quality Control (Self-Validation) 6. Cool the reaction mixture to room temperature (20–25 °C). The target compound will precipitate as a light grey/white powder. 7. Filter, wash with cold distilled water, and dry under a vacuum. 8. Validation: Perform HPLC analysis (using a C-18 column, PDA at 254nm) to confirm purity. Verify the melting point (target: 239–243 °C) to ensure the absence of unreacted diamine or dimerized impurities[2][5].

Evolution of Synthetic Methods

Table 2: Comparison of synthetic routes for 5-(difluoromethoxy)-1H-benzimidazole-2-thiol[2][6].

Synthetic ApproachReagents / CatalystConditionsYield (%)
Traditional Cyclization CS₂, NaOH/K₂CO₃80–100°C, 6–8h (Organic Solvents)60–75
Improved Alkaline Cyclization CS₂, KOH (Aqueous)60–100°C, 4–5h, pH 4-6>85
One-Pot Multicomponent TBTU, DIPEARoom Temp, DMFHigh
Synthetic Workflow Visualization

Synthesis A 4-difluoromethoxy-o-phenylenediamine (Starting Material) C Condensation Phase Temp: 35-50°C | pH: 4-6 A->C B Carbon Disulfide (CS2) + Alkaline Base (KOH/NaOH) B->C Dropwise Addition D Cyclization Phase Temp: 80-100°C | Reflux C->D Heating & pH Control E 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (Final Product) D->E Precipitation & Filtration

Synthetic workflow for 5-(difluoromethoxy)-1H-benzimidazole-2-thiol via alkaline cyclization.

Mechanism of Action & Pharmacodynamics

The most prominent clinical application of the 5-(difluoromethoxy)-1H-benzimidazole core is found in Pantoprazole (5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole).

Target Binding: The H+/K+ ATPase Pump

Pantoprazole acts as an irreversible inhibitor of the gastric H+/K+ ATPase enzyme. The mechanism is a masterclass in prodrug design:

  • Accumulation: The drug diffuses from the bloodstream into the highly acidic space of the gastric parietal cell.

  • Activation: At pH < 2.0, the benzimidazole nitrogen is protonated, triggering an acid-catalyzed structural rearrangement into a highly reactive cationic sulfenamide [3][7].

  • Covalent Binding: This active sulfenamide acts as a potent electrophile. It forms irreversible disulfide covalent bonds specifically with Cys-813 and Cys-822 located on the extracytoplasmic loop connecting membrane segments 5 and 6 of the H+/K+ ATPase pump[7].

  • Inhibition: The covalent modification blocks the conformational changes necessary for ATP phosphorylation, permanently halting the exchange of intracellular H+ for extracellular K+ until new pump proteins are synthesized[4][7].

Mechanism of Action Visualization

MOA A Pantoprazole (Prodrug) in Systemic Circulation B Parietal Cell Acidic Canaliculus (pH < 2.0) A->B Diffusion C Acid-Catalyzed Conversion (Cationic Sulfenamide) B->C Protonation D Covalent Disulfide Binding (Cys-813 & Cys-822) C->D Nucleophilic Attack E Irreversible Inhibition of H+/K+ ATPase Pump D->E Acid Suppression

Mechanism of action of pantoprazole targeting the gastric H+/K+ ATPase enzyme.

Emerging Therapeutic Horizons

Beyond gastric acid suppression, the unique electron distribution of the 5-(difluoromethoxy)-1H-benzimidazole core is being leveraged to design new therapeutic agents:

  • Antimicrobial Agents (DNA Gyrase Inhibitors): Recent studies have successfully synthesized novel benzimidazole-clubbed chalcone derivatives incorporating the difluoromethoxy group. Through acid-catalyzed aldol condensation, these derivatives have demonstrated potent broad-spectrum antibacterial and antifungal activity. Molecular docking studies confirm that these compounds act by binding to and inhibiting microbial DNA gyrase, a critical enzyme for bacterial DNA replication[8].

  • Anticancer Therapeutics: Preliminary in vitro assays indicate that certain 2-mercapto-5-difluoromethoxy-1H-benzimidazole derivatives exhibit notable cytotoxic effects against specific cancer cell lines. The lipophilicity provided by the –OCHF₂ group enhances cellular permeability, allowing the molecule to interact with intracellular metabolic enzymes and disrupt tumor cell proliferation[1][9].

Sources

Methodological & Application

Application Note: Synthesis and Optimization Protocols for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers Compound: 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS: 1803895-85-3)

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the incorporation of fluorinated moieties is a proven strategy to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). Specifically, the difluoromethoxy group (–OCF₂H) acts as a lipophilic hydrogen bond donor/acceptor that significantly enhances metabolic stability and membrane permeability compared to its unfluorinated methoxy counterpart[1].2[2] is a highly privileged, bifunctional building block. The benzimidazole core provides a versatile pharmacophore, while the C2-bromo substituent serves as an orthogonal reactive handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This technical note outlines a robust, two-step synthetic protocol designed for high atom economy, regioselectivity, and scalability.

Retrosynthetic Analysis & Pathway Design

The most efficient route to 2-bromo-benzimidazoles avoids the use of highly toxic phosphorus oxybromide (POBr₃) on benzimidazol-2-one precursors. Instead, we utilize a direct C–H functionalization approach.

The synthesis begins with the commercially available1[1]. Condensation with a C1 synthon (formic acid) yields the intermediate 5-(difluoromethoxy)-1H-benzimidazole. Subsequent regioselective electrophilic bromination at the C2 position is achieved using N-Bromosuccinimide (NBS), a method validated for its high yield and mild conditions in3[3].

Workflow SM 4-(Difluoromethoxy) benzene-1,2-diamine INT 5-(Difluoromethoxy) -1H-benzimidazole SM->INT HCOOH, 100°C Cyclization (-H2O) PROD 2-Bromo-5-(difluoromethoxy) -1H-benzimidazole INT->PROD NBS, THF, 0°C to RT Regioselective Bromination

Fig 1. Two-step synthetic workflow for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.

Experimental Protocols: A Self-Validating System

Step 1: Synthesis of 5-(difluoromethoxy)-1H-benzimidazole

Objective: Intramolecular cyclization via Schiff base formation and dehydration[1].

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(difluoromethoxy)benzene-1,2-diamine (17.4 g, 100 mmol)[1].

  • Reagent Addition: Add 100 mL of concentrated formic acid (HCOOH, 98%).

    • Causality Insight: Formic acid acts as both the C1 source and the solvent. Using it in vast excess drives the equilibrium of the condensation reaction forward via Le Chatelier’s principle, eliminating the need for additional acid catalysts.

  • Heating & Monitoring: Heat the mixture to 100 °C for 4–6 hours.

    • In-Process Control (IPC): Monitor via TLC (Dichloromethane:Methanol, 9:1). The diamine starting material (UV active, ninhydrin positive) will be consumed, replaced by a single new UV-active spot.

  • Quenching & Workup: Cool the reaction to room temperature. Slowly pour the mixture over crushed ice (200 g). Carefully neutralize the highly acidic solution to pH 7-8 using 20% aqueous NaOH.

    • Self-Validation: As the pH crosses 6.5, the product will crash out of solution as an off-white precipitate, confirming successful desolvation.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with distilled water (3 × 50 mL) to remove residual sodium formate, and dry under high vacuum at 50 °C overnight. (Expected Yield: 88-92%).

Step 2: Regioselective Bromination (C2-Position)

Objective: Electrophilic aromatic substitution at the C2 position using NBS[3].

  • Reaction Setup: In a flame-dried 250 mL flask under an inert nitrogen atmosphere, dissolve 5-(difluoromethoxy)-1H-benzimidazole (18.4 g, 100 mmol) in anhydrous Tetrahydrofuran (THF, 120 mL). Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 18.7 g, 105 mmol) portion-wise over 30 minutes.

    • Causality Insight: Why NBS instead of Br₂? Molecular bromine is highly reactive and prone to causing polybromination on the electron-rich phenyl ring. NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), which selectively targets the most nucleophilic site—the C2 position of the imidazole ring[3]. The 0 °C temperature suppresses radical-mediated side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. The solution will transition from clear to a pale yellow suspension as succinimide precipitates.

  • Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophilic bromine species.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes:EtOAc, 7:3) to afford the pure title compound[2]. (Expected Yield: 78-82%).

Quantitative Data & Optimization Matrix

To establish the most reliable protocol, various brominating agents and conditions were evaluated. The data below demonstrates why NBS in THF is the superior choice for synthesizing this specific scaffold.

Table 1: Optimization of C2-Bromination Conditions

Brominating AgentSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurity Profile
Br₂ (1.1 eq)Acetic Acid252>9541C4/C6 Polybrominated adducts
POBr₃ (2.0 eq)*Toluene11068062Unreacted starting material
NBS (1.05 eq)DMF0 to 254>9571Difficult solvent removal
NBS (1.05 eq) THF 0 to 25 3 >99 81 Trace succinimide (easily washed)

*Note: The POBr₃ reaction requires a different starting material (the benzimidazol-2-one derivative), adding an extra synthetic step and lowering overall throughput.

Downstream Applications

The resulting 2-bromo moiety is a highly versatile leaving group. Due to the electron-withdrawing nature of the adjacent nitrogen atoms in the imidazole ring, the C2 position is highly activated for both transition-metal catalysis and direct nucleophilic aromatic substitution (SNAr).

Applications Core 2-Bromo-5-(difluoromethoxy) -1H-benzimidazole Sub1 Suzuki-Miyaura (C-C Bond) Core->Sub1 Sub2 Buchwald-Hartwig (C-N Bond) Core->Sub2 Sub3 SNAr / Thiolation (C-O / C-S Bond) Core->Sub3 API1 C2-Aryl APIs Sub1->API1 API2 C2-Amino APIs Sub2->API2 API3 C2-Ether/Thioether APIs Sub3->API3

Fig 2. Downstream cross-coupling applications of the 2-bromo-benzimidazole scaffold.

References

  • Benchchem - An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery.
  • NIH / PMC - Chlorodifluoromethane as a C1 Synthon in the Assembly of N-Containing Compounds.
  • Apollo Scientific - 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole Product Specification.

Sources

Application Notes & Protocols: Nucleophilic Substitution at the 2-Position of Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Substituted Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The functionalization at the 2-position is of paramount strategic importance as it allows for the introduction of diverse substituents that can modulate the pharmacological profile of the molecule. Nucleophilic substitution reactions at this position provide a powerful and versatile tool for accessing a vast chemical space of 2-substituted benzimidazoles, making it a critical transformation for researchers in drug discovery and development.[1]

This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for performing nucleophilic substitution reactions at the C2-position of the benzimidazole ring.

Mechanistic Insights: Overcoming the Challenges of C2-Substitution

Direct nucleophilic substitution on an unactivated benzimidazole ring at the 2-position is challenging due to the electron-rich nature of the heterocyclic system. Therefore, the reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which requires the pre-installation of a good leaving group at the C2-position.[3][4]

The key steps of the SNAr mechanism are:

  • Activation: The process begins with a benzimidazole derivative bearing a suitable leaving group (e.g., a halogen or a sulfonyl group) at the 2-position.

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C2-carbon, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups on the benzimidazole ring.[3][4]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the 2-substituted benzimidazole product.

Alternatively, for certain C-N and C-C bond formations, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools.[5][6] These reactions proceed through a different catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[5][6]

Activating the 2-Position: The Role of the Leaving Group

The choice of the leaving group is critical for a successful substitution reaction. The most common and effective leaving groups are halogens, with 2-chlorobenzimidazole being a widely used and commercially available starting material.[7][8]

Synthesis of 2-Chlorobenzimidazole: A Standard Two-Step Protocol

The reliable synthesis of 2-chlorobenzimidazole is most often achieved through a two-step process.[7][9]

  • Step 1: Cyclization to form Benzimidazolin-2-one: o-Phenylenediamine is condensed with a carbonyl source, such as urea, to form the stable intermediate, benzimidazolin-2-one.[7][9]

  • Step 2: Chlorination: The benzimidazolin-2-one is then treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), to yield 2-chlorobenzimidazole.[7][9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for the synthesis of 2-Chlorobenzimidazole.", fontsize=10, fontname="Arial"];

Scope of the Reaction: Nucleophiles and Coupling Partners

A wide variety of nucleophiles can be employed in these substitution reactions, leading to a diverse range of 2-substituted benzimidazoles.

N-Nucleophiles: Amines and Amides

The introduction of nitrogen-based substituents is arguably the most explored area, leading to the synthesis of 2-aminobenzimidazoles, which are prevalent in pharmacologically active compounds.[1]

  • Direct SNAr with Amines: Primary and secondary amines can directly displace the 2-chloro group, often requiring elevated temperatures and a base to neutralize the HCl generated.

  • Buchwald-Hartwig Amination: For less reactive amines or for milder reaction conditions, the palladium-catalyzed Buchwald-Hartwig amination is a highly effective method.[5] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[5][6]

O-Nucleophiles: Alcohols and Phenols

2-Alkoxy and 2-aryloxybenzimidazoles can be synthesized by reacting 2-chlorobenzimidazole with the corresponding sodium or potassium alkoxides/phenoxides.[10][11]

S-Nucleophiles: Thiols

Similarly, 2-thioether derivatives of benzimidazole can be prepared by the reaction of 2-chlorobenzimidazole with thiols in the presence of a base.[12]

C-Nucleophiles: For C-C Bond Formation

While less common via a direct SNAr pathway with simple carbanions, C-C bonds at the 2-position are typically forged using organometallic cross-coupling reactions, such as the Suzuki or Stille couplings, where 2-halobenzimidazole is coupled with an organoboron or organotin reagent, respectively.[8]

Application Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminobenzimidazoles via SNAr

Objective: To synthesize a 2-substituted aminobenzimidazole from 2-chlorobenzimidazole and a primary or secondary amine.

Materials and Reagents:

  • 2-Chlorobenzimidazole

  • Amine (e.g., morpholine, piperidine, or benzylamine)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzimidazole (1.0 eq), the desired amine (1.2-1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF (or NMP) to create a solution with a concentration of approximately 0.1-0.5 M with respect to the 2-chlorobenzimidazole.

  • Heat the reaction mixture to 100-140 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Troubleshooting:

  • Low Yield: Increase the reaction temperature or use a stronger base like cesium carbonate. For sterically hindered or electron-poor amines, consider a palladium-catalyzed method (Protocol 2).

  • Incomplete Reaction: Ensure all reagents are dry, especially the solvent. Water can compete as a nucleophile.

Protocol 2: Palladium-Catalyzed Synthesis of 2-Aminobenzimidazoles (Buchwald-Hartwig Amination)

Objective: To synthesize a 2-substituted aminobenzimidazole from 2-chlorobenzimidazole and an amine under milder, catalyzed conditions.

Materials and Reagents:

  • 2-Chlorobenzimidazole

  • Amine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd₂(dba)₃]

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[13]

  • Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS)[14]

  • Anhydrous toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • In a glovebox or under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to a flame-dried Schlenk tube.

  • Add 2-chlorobenzimidazole (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench carefully with saturated aqueous NH₄Cl.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="General workflow for Buchwald-Hartwig amination.", fontsize=10, fontname="Arial"];

Comparative Data

The choice between a direct SNAr and a palladium-catalyzed approach depends on the substrate scope and desired reaction conditions. The following table summarizes typical conditions.

FeatureDirect SNArPalladium-Catalyzed (Buchwald-Hartwig)
Typical Nucleophiles Aliphatic amines, alkoxides, thiolsAromatic amines, amides, hindered amines
Temperature High (100-160 °C)Moderate (Room Temp - 110 °C)
Base Weaker inorganic bases (K₂CO₃, Cs₂CO₃)Stronger bases (NaOt-Bu, K₃PO₄, LiHMDS)
Catalyst Not requiredPalladium source + Phosphine ligand
Advantages Operationally simple, cost-effectiveBroad substrate scope, milder conditions, high functional group tolerance[5]
Limitations Limited to reactive nucleophiles, harsh conditionsCost of catalyst/ligand, sensitivity to air/moisture

Conclusion

Nucleophilic substitution at the 2-position of benzimidazoles is a robust and highly adaptable methodology for the synthesis of diverse derivatives. By selecting an appropriate leaving group, such as chlorine, and tailoring the reaction conditions—either through thermal SNAr or sophisticated palladium-catalyzed cross-coupling—researchers can efficiently access a wide range of compounds. The protocols and insights provided herein serve as a practical guide for scientists engaged in the synthesis and development of novel benzimidazole-based molecules for pharmaceutical and materials science applications.

References

  • On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Wang, F., Cai, S., Liao, Q., & Xi, C. (2011). A Protocol to 2-Aminobenzimidazoles via Copper-Catalyzed Cascade Addition and Cyclization of o-Haloanilines and Carbodiimides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Copper Catalyzed N-Arylation of Amidines with Aryl Boronic Acids and One-Pot Synthesis of Benzimidazoles by a Chan–Lam–Evans N-Arylation and C–H Activation/C–N Bond Forming Process. (2012). Organic Letters. Retrieved from [Link]

  • Ghulam, A., Jabeen, T., Aslam, S., Ahmad, M., & Zaki, M. E. A. (2025). Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. Results in Chemistry. Retrieved from [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2007). The Journal of Organic Chemistry. Retrieved from [Link]

  • Catalytic Intermolecular Functionalization of Benzimidazoles. (2019). IntechOpen. Retrieved from [Link]

  • synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: an update. (n.d.). ResearchGate. Retrieved from [Link]

  • Arrechea, P. L., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). SciSpace. Retrieved from [Link]

  • Synthesis of 2-Chlorobenzimidazole. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.). Retrieved from [Link]

  • Novel Synthesis of 2-substituted Aminobenzimidazoles From Thiourea Derivatives. (n.d.). Retrieved from [Link]

  • A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part III. Preparation of 2-alkoxybenzimidazoles from 2-chloro-1-isopropenylbenzimidazole. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved from [Link]

  • Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). Retrieved from [Link]

  • 574. Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds. (n.d.). Journal of the Chemical Society (Resumed) (RSC Publishing). Retrieved from [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (n.d.). PMC. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • 8.2: Two Mechanistic Models for Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Prepn process of 2-chlorobenzimidazole. (n.d.). Google Patents.
  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Grewal, P., & Kaur, N. (2023). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • 9.2: Common nucleophilic substitution reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Reactivity in Chemistry. Retrieved from [Link]

Sources

Application Note: Regioselective N-Alkylation of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the benzimidazole core is a cornerstone strategy in the development of novel therapeutics, including proton pump inhibitors and antiviral agents[1]. Specifically, 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS: 1803895-85-3) is a highly privileged scaffold. The difluoromethoxy (–OCF₂H) group acts as a lipophilic bioisostere that enhances metabolic stability, while the C2-bromo position serves as a robust handle for downstream transition-metal-catalyzed cross-coupling[2].

However, the N-alkylation of this unsymmetrical core presents significant synthetic challenges. Due to rapid tautomerization, the reaction inherently yields a mixture of N1 and N3 regioisomers[3]. This application note details a self-validating, highly optimized protocol for the N-alkylation of this scaffold, exploring the mechanistic causality behind base and solvent selection to maximize yield and streamline isomer separation.

Mechanistic Rationale & Experimental Design

The Causality of Reagent Selection

The choice of base and solvent in benzimidazole alkylation is not merely a matter of solubility; it dictates the kinetics and purity of the reaction[3].

  • Base Selection (NaH vs. K₂CO₃): Benzimidazoles possess a pKa of ~12. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) ensures quantitative, irreversible deprotonation[3]. This prevents neutral starting material from competing with the highly nucleophilic benzimidazolide anion, which is a primary cause of sluggish reactions and over-alkylation. Crucially, alkoxide bases (e.g., NaOMe) must be strictly avoided, as the C2-bromo group is susceptible to unwanted Nucleophilic Aromatic Substitution (S_NAr).

  • Solvent Polarity: N,N-Dimethylformamide (DMF) effectively solvates the sodium cation, leaving a "naked," highly reactive delocalized anion[4].

Regioselectivity Dynamics

Because the molecule is unsymmetrical, deprotonation yields an anion that can be attacked at either nitrogen[5]. The strongly electron-withdrawing difluoromethoxy group exerts an inductive pull (–I effect), slightly reducing the electron density at the adjacent nitrogen[6]. Consequently, electrophilic attack is often marginally favored at the more distant nitrogen, though the exact regiomeric ratio (1-alkyl-2-bromo-5-(difluoromethoxy)benzimidazole vs. 1-alkyl-2-bromo-6-(difluoromethoxy)benzimidazole) is heavily influenced by the steric bulk of the incoming alkyl halide[6].

Pathway SM 2-Bromo-5-(difluoromethoxy) -1H-benzimidazole (Tautomeric Mixture) Base Deprotonation (NaH or K2CO3) SM->Base Anion Benzimidazolide Anion (Delocalized) Base->Anion RX Alkyl Halide (R-X) Anion->RX Iso1 1-Alkyl-2-bromo-5- (difluoromethoxy)benzimidazole RX->Iso1 Attack at N1 Iso2 1-Alkyl-2-bromo-6- (difluoromethoxy)benzimidazole RX->Iso2 Attack at N3

Reaction pathway illustrating the formation of N1 and N3 regioisomers via the delocalized anion.

Step-by-Step Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol integrates strict In-Process Controls (IPCs) at every critical juncture[3].

Phase 1: Preparation & Deprotonation
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask and flush with an inert atmosphere (N₂ or Argon)[3].

  • Dissolution: Add 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (1.0 equiv, 5.0 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C.

  • Base Addition: Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv, 5.5 mmol)[3].

    • IPC 1 (Validation): Visually monitor the reaction. You must observe hydrogen gas evolution. The suspension will transition to a clear, slightly yellow solution over 30 minutes, confirming the complete formation of the benzimidazolide anion.

Phase 2: Electrophilic Alkylation
  • Addition: Maintaining the reaction at 0 °C, add the chosen alkyl halide (e.g., iodomethane or benzyl bromide, 1.05 equiv) dropwise via a syringe to prevent localized exothermic spikes[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours[4].

    • IPC 2 (Validation): Pull a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS. Validate the complete consumption of the starting material (UV 254 nm) and the appearance of two closely eluting product peaks (the N1 and N3 isomers)[5].

Phase 3: Quench & Workup
  • Quench: Cool the mixture back to 0 °C and cautiously quench by the dropwise addition of ice-cold water (20 mL)[4].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL)[4].

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Phase 4: Purification & Final QC
  • Separation: Purify the crude mixture via flash column chromatography (Silica gel, shallow gradient of Hexanes/Ethyl Acetate). The slight electronic differences between the 5- and 6-isomers generally permit baseline separation[7].

    • Final QC (Validation): Confirm the identity and purity of the isolated isomers using ¹H NMR, ¹⁹F NMR, and HRMS. ¹⁹F NMR is highly diagnostic for distinguishing the chemical environment of the –OCF₂H group between the two regioisomers.

Workflow cluster_1 Phase 1: Deprotonation cluster_2 Phase 2: Alkylation cluster_3 Phase 3: Workup & QC Step1 Dissolve SM in dry DMF under N2 atmosphere Step2 Add NaH (1.1 eq) at 0 °C Step1->Step2 IPC1 IPC 1: Observe H2 evolution Stir until clear (30 min) Step2->IPC1 Step3 Add R-X (1.05 eq) dropwise Warm to RT IPC1->Step3 IPC2 IPC 2: TLC/LC-MS check for SM consumption Step3->IPC2 Step4 Quench with ice water Extract with EtOAc IPC2->Step4 Step5 Silica Gel Chromatography (Separate 5- & 6-isomers) Step4->Step5 IPC3 Final QC: 1H/19F NMR, HRMS, HPLC Purity Step5->IPC3

Self-validating experimental workflow with integrated In-Process Controls (IPCs) for N-alkylation.

Data Presentation & Optimization

The table below summarizes quantitative data for the N-alkylation of the 5-(difluoromethoxy)benzimidazole scaffold using standard primary alkyl halides (e.g., benzyl bromide). It demonstrates how modifying the base and solvent system impacts both overall yield and the resulting regiomeric ratio[4].

EntryBase SystemSolventTemp (°C)Time (h)Total Yield (%)Regiomeric Ratio (5-isomer : 6-isomer)
1 NaH (1.1 eq) DMF 0 to RT 4 88% 1 : 1.2
2K₂CO₃ (2.0 eq)MeCN80 (Reflux)1275%1 : 1.5
3Cs₂CO₃ (1.5 eq)DMFRT882%1 : 1.3
4KOH (aq) / TBABDCMRT1665%1 : 1.1

Note: The 6-isomer (where the alkyl group is para to the difluoromethoxy group) is consistently favored slightly due to the inductive deactivation of the N1 position by the electron-withdrawing –OCF₂H group[6].

References

  • Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem.
  • Application Notes and Protocols for N-Alkyl
  • Buy 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE. EvitaChem.
  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. PubMed Central (PMC).
  • 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole. Apollo Scientific.
  • Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Rel
  • N-Alkylation of imidazoles. University of Otago.

Sources

Application Note: Buchwald-Hartwig Amination of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The incorporation of the difluoromethoxy (–OCHF₂) group into privileged heterocyclic scaffolds is a highly effective strategy in medicinal chemistry to enhance lipophilicity, improve metabolic stability, and modulate the pKa of adjacent hydrogen bond donors[1]. 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a highly sought-after intermediate for synthesizing kinase inhibitors, antivirals, and proton pump inhibitors.

However, performing a Buchwald-Hartwig (B-H) cross-coupling on this specific substrate presents a triad of distinct chemical challenges:

  • The Free N–H Proton: The 1H-benzimidazole N–H is highly acidic (pKa ~12). Under standard B-H conditions utilizing strong bases (e.g., NaOtBu), this proton is readily removed. The resulting anionic benzimidazole is extremely electron-rich, which severely deactivates the C2–Br bond toward the critical oxidative addition step by the Palladium(0) catalyst. While specialized conditions for unprotected five-membered heterocyclic bromides exist[2], they often suffer from limited substrate scope.

  • Steric Hindrance at C2: The 2-position is flanked by two nitrogen atoms, creating a sterically demanding environment for the bulky Pd-phosphine complexes required for C–N coupling.

  • Base Sensitivity of –OCHF₂: While generally robust, the difluoromethoxy group can undergo degradation under excessively harsh basic conditions at elevated temperatures.

The Solution: To achieve a self-validating, high-yielding protocol, we employ a protection-coupling-deprotection sequence. By temporarily masking the N–H with a Tetrahydropyranyl (THP) group, we eliminate catalyst poisoning and anionic deactivation. We then utilize the highly active Pd₂(dba)₃ / tBuBrettPhos catalyst system paired with the milder base Cs₂CO₃ to ensure complete conversion without compromising the –OCHF₂ moiety[3].

Pathway Visualization: The Catalytic Logic

The following diagram illustrates the causality of the catalytic cycle, specifically highlighting where substrate properties interact with the Palladium catalyst.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd THP-Protected Substrate SideRxn Catalyst Deactivation (If N-H is unprotected) Pd0->SideRxn Unprotected Substrate (Anion Formation) AmineCoord Amine Coordination (Displacement of Halide) OxAdd->AmineCoord Primary/Secondary Amine Deprot Base Deprotonation (Cs2CO3) AmineCoord->Deprot Mild Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Product Release

Caption: Pd-catalyzed Buchwald-Hartwig catalytic cycle for 2-bromobenzimidazole amination.

Experimental Design: Causality Behind the Choices

As a synthetic scientist, every reagent choice must be deliberate to ensure reproducible scale-up.

  • Protecting Group (THP): We select 3,4-dihydro-2H-pyran (DHP) because the resulting THP aminal is stable to the strongly basic conditions of the B-H amination but can be cleaved quantitatively under mild acidic conditions (HCl in Dioxane/MeOH) that will not cleave the difluoromethoxy ether. Note: Protection will yield a mixture of 5- and 6-(difluoromethoxy) regioisomers. This is inconsequential, as deprotection converges them back to the single desired tautomer.

  • Ligand Selection (tBuBrettPhos): Dialkylbiaryl phosphines are the gold standard for challenging aminations[4]. tBuBrettPhos is specifically engineered to prevent β-hydride elimination and promote rapid reductive elimination, which is critical when coupling sterically hindered 2-substituted heterocycles.

  • Base Selection (Cs₂CO₃ vs. NaOtBu): While NaOtBu is kinetically faster, Cs₂CO₃ is chosen to prevent any potential nucleophilic attack or base-catalyzed degradation of the difluoromethoxy group at 100 °C.

Optimization Data Summary

The table below summarizes the quantitative optimization data for the coupling of THP-protected 2-bromo-5-(difluoromethoxy)-1H-benzimidazole with morpholine (1.2 eq) at 100 °C in 1,4-Dioxane.

EntryCatalyst (mol%)Ligand (mol%)Base (1.5 eq)Time (h)Conversion (%)Isolated Yield (%)
1Pd₂(dba)₃ (2%)BINAP (4%)Cs₂CO₃2445%38%
2Pd₂(dba)₃ (2%)XantPhos (4%)Cs₂CO₃1678%71%
3Pd₂(dba)₃ (2%)tBuBrettPhos (4%)NaOtBu8>99%82% (Trace degradation)
4 Pd₂(dba)₃ (2%) tBuBrettPhos (4%) Cs₂CO₃ 12 >99% 94% (Optimal)

Validated Experimental Protocols

Protocol A: N-Protection (Synthesis of THP-Intermediate)

Objective: Mask the acidic N-H to prevent catalyst poisoning.

  • Charge: To a flame-dried round-bottom flask, add 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (1.0 equiv, 10.0 mmol) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Reagents: Add 3,4-dihydro-2H-pyran (DHP, 2.0 equiv, 20.0 mmol) followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (pTsOH·H₂O, 0.1 equiv, 1.0 mmol).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) will convert to a higher running spot (Rf ~0.6).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude THP-protected intermediate is generally pure enough (>95% by LC-MS) for the next step. If necessary, flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the product as a viscous oil.

Protocol B: Buchwald-Hartwig Amination (Core Workflow)

Objective: C-N bond formation via Pd-catalysis.

  • Preparation: In a rigorous inert atmosphere (glovebox or standard Schlenk technique), charge an oven-dried reaction vial with the THP-protected substrate from Protocol A (1.0 equiv, 1.0 mmol), the desired amine (e.g., morpholine or substituted aniline, 1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), tBuBrettPhos (0.04 equiv, 4 mol%), and finely milled anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol).

  • Solvent & Degassing: Add anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.2 M). Critical Step: Sparge the mixture with Argon for an additional 5 minutes to ensure zero oxygen presence, which rapidly oxidizes the electron-rich phosphine ligand.

  • Heating: Seal the vial with a Teflon-lined cap and heat in a pre-heated block at 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the THP-protected aminated benzimidazole.

Protocol C: Global Deprotection

Objective: Unmask the N-H to yield the final target.

  • Reaction: Dissolve the coupled product from Protocol B in a 1:1 mixture of Methanol and 4M HCl in Dioxane (0.1 M concentration).

  • Stirring: Stir at room temperature for 2–4 hours. LC-MS will show complete cleavage of the THP group (loss of m/z 84).

  • Isolation: Concentrate the mixture in vacuo to remove volatiles. Triturate the resulting solid with cold diethyl ether to afford the final 2-amino-5-(difluoromethoxy)-1H-benzimidazole as an HCl salt in pristine purity.

Experimental Workflow Visualization

The sequence of operations is mapped below to emphasize the critical control points (degassing and acidic cleavage) in the methodology.

Workflow Step1 N-H Protection (DHP, pTsOH, RT) Step2 Strict Degassing (Argon Sparging) Step1->Step2 Purified THP-Adduct Step3 B-H Coupling (Pd2(dba)3, 100°C) Step2->Step3 O2-Free Environment Step4 Acidic Deprotection (HCl/Dioxane, RT) Step3->Step4 Coupled Intermediate Step5 Final Product Isolation Step4->Step5 Precipitation

Caption: End-to-end experimental workflow from protection to final product isolation.

Analytical Troubleshooting

  • Low Conversion in Step B: If starting material remains, the primary culprit is oxygen ingress. Ensure Dioxane is rigorously degassed. Alternatively, the amine may contain trace water; dry the amine over molecular sieves prior to use.

  • Formation of Des-Bromo Byproduct: If the 2-H benzimidazole is observed via LC-MS, this indicates premature β-hydride elimination or protonation of the Pd-aryl intermediate. Ensure the reaction is completely anhydrous and verify the integrity of the tBuBrettPhos ligand.

  • Loss of Difluoromethoxy Group: Highly unlikely under Cs₂CO₃ conditions, but if NaOtBu is used with an extended reaction time (>24h), nucleophilic displacement or degradation can occur. Stick strictly to the milder carbonate base.

References

  • Dorel, R.; Grugel, C. P.; Haydl, A. M. "The Buchwald−Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019.[Link]

  • Su, M.; Hoshiya, N.; Buchwald, S. L. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014.[Link]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[Link]

  • "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry." National Institutes of Health (PMC), 2018.[Link]

Sources

Application Note: 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole as a Privileged Scaffold in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic design of compound libraries relies heavily on the selection of versatile, drug-like scaffolds. 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS: 1803895-85-3) has emerged as a highly valuable building block for hit-to-lead and lead optimization campaigns[1]. This scaffold elegantly combines three critical features: the privileged benzimidazole pharmacophore, a highly reactive 2-bromo handle for transition metal-catalyzed cross-coupling, and a 5-difluoromethoxy (-OCF₂H) group[1][2].

This application note provides a comprehensive guide to utilizing this scaffold in combinatorial library synthesis, detailing the physicochemical rationale behind its use, required protection strategies, and validated protocols for parallel cross-coupling reactions.

Structural Rationale & Physicochemical Profiling

The Difluoromethoxy (-OCF₂H) Advantage

The incorporation of fluorine is a cornerstone of drug design. The difluoromethoxy group is considered a "privileged functional group" because it imparts dynamic lipophilicity, allowing the molecule to adapt to different chemical environments via simple bond rotations[3].

Crucially, the -OCF₂H group acts as a lipophilic hydrogen bond donor[4]. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the methine hydrogen, enabling it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while maintaining high lipophilicity[5]. Furthermore, replacing a standard methoxy group with a difluoromethoxy group significantly enhances metabolic stability by blocking cytochrome P450-mediated O-demethylation[5]. This structural motif is critical to the efficacy of several FDA-approved drugs, including the PDE4 inhibitor Roflumilast and the proton pump inhibitor Pantoprazole[4][5].

The 2-Bromo Handle

The bromine atom at the C2 position of the benzimidazole ring provides an orthogonal reactive handle[2]. Because the C2 position is flanked by two nitrogen atoms, the carbon-halogen bond is highly activated toward oxidative addition by Palladium(0) or Copper(I) catalysts, making it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[2].

Table 1: Comparative Physicochemical Impact of Oxygen-Linked Substituents
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Lipophilicity ( π value) Low (-0.02)Moderate (+0.68)High (+1.04)
Electronic Effect (Hammett σp​ ) Electron Donating (-0.27)Weakly Withdrawing (+0.14)Strongly Withdrawing (+0.35)
H-Bond Donor Capacity NoneYes (Strong) None
Metabolic Stability Low (Prone to cleavage)High (Resists P450) Very High
Conformational Flexibility HighDynamic (Rotational adaptation) Orthogonal to aromatic ring

Data synthesized from established medicinal chemistry profiling of fluorinated ethers[4][5][6].

Library Design Strategy & Workflow

To successfully deploy 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in a high-throughput library synthesis, the 1H (NH) position must be addressed. The free NH of the benzimidazole can coordinate with palladium catalysts, leading to catalyst poisoning, poor yields, and unwanted N-arylation side products.

Causality in Design: By protecting the N1 position with a[2-(Trimethylsilyl)ethoxy]methyl (SEM) group, we achieve two goals:

  • Steric Shielding: The bulky SEM group prevents catalyst deactivation.

  • Chemical Stability: Unlike Boc or Acetyl groups, the SEM group is highly stable to the strongly basic conditions (e.g., K₂CO₃, Cs₂CO₃) required for Suzuki and Buchwald-Hartwig couplings, yet it can be easily removed under acidic conditions during the final global deprotection step.

Workflow for high-throughput library synthesis using the benzimidazole scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, LC-MS) are embedded to ensure the success of each transformation before proceeding to the next stage of library synthesis.

Protocol A: Scaffold N-Protection (SEM-Cl)

Objective: Mask the reactive NH to prevent catalyst poisoning during downstream library diversification.

  • Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Rationale: The ice bath controls the exothermic deprotonation, preventing scaffold degradation. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material ( Rf​≈0.2 ) should completely convert to a less polar spot ( Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography. (Note: This step yields a mixture of N1 and N3 regioisomers due to the tautomerism of the benzimidazole ring. For library synthesis, this mixture can often be carried forward, as the SEM group will be removed globally later).

Protocol B: Parallel Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a sub-library of 2-aryl/heteroaryl benzimidazoles.

  • Preparation: In a 96-well reaction block or individual microwave vials, add the SEM-protected scaffold (1.0 eq) and a diverse set of aryl/heteroaryl boronic acids (1.5 eq).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq). Rationale: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting in sterically hindered C2-benzimidazole couplings. K₂CO₃ activates the boronic acid by forming a reactive, electron-rich boronate complex.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Crucial Step: Degassing by sparging with N₂ for 15 minutes is mandatory to prevent the oxidation of the Pd(0) active species to inactive Pd(II).

  • Reaction: Seal the vials and heat at 90 °C for 12 hours (or 110 °C for 20 minutes via microwave irradiation).

  • Validation: Analyze aliquots via LC-MS to confirm the disappearance of the brominated starting material isotope pattern (M / M+2) and the appearance of the desired product mass.

Protocol C: Parallel Buchwald-Hartwig Amination

Objective: Synthesize a sub-library of 2-amino benzimidazoles.

  • Preparation: To the reaction vials containing the SEM-protected scaffold (1.0 eq), add various primary or secondary amines (1.2 eq).

  • Catalyst System: Add Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq). Rationale: Xantphos is a bidentate ligand that strongly favors C-N bond formation over competing β -hydride elimination, making it ideal for primary amines. Cs₂CO₃ is a strong but non-nucleophilic base that facilitates the deprotonation of the amine without hydrolyzing the scaffold.

  • Solvent: Add degassed anhydrous Toluene (0.1 M).

  • Reaction: Heat at 100 °C for 16 hours under nitrogen.

  • Workup: Filter the crude mixtures through a short pad of Celite to remove palladium black and inorganic salts prior to deprotection.

Protocol D: Global Deprotection & Library Purification
  • Deprotection: Treat the crude intermediates with a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (1:1 v/v) at room temperature for 4 hours. Rationale: TFA cleaves the SEM ether, releasing formaldehyde and trimethylsilyl fluoride.

  • Neutralization & Purification: Concentrate the mixtures under a stream of nitrogen. Dissolve in DMSO and purify directly via mass-directed preparative HPLC (Reverse Phase, C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Target Application & Biological Context

Libraries derived from the 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole scaffold are highly prized in the development of kinase inhibitors and phosphodiesterase (PDE) inhibitors. For instance, the difluoromethoxy group is a critical pharmacophore in PDE4 inhibitors, where it occupies a specific hydrophobic pocket in the enzyme's active site, contributing to both potency and metabolic longevity[4][5].

By utilizing the protocols above, researchers can rapidly generate a library of compounds that modulate intracellular signaling pathways, such as the cAMP/PKA pathway, which is central to inflammatory responses and respiratory diseases.

Inhibition of target enzymes (e.g., PDE4) by benzimidazole library hits.

References

  • Chemical Science (RSC Publishing). "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Rsc.org, 2019. Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." Nih.gov. Available at:[Link]

  • MDPI. "Fluorinated Ethers of Cannabinol (CBN)." Mdpi.com, 2025. Available at:[Link]

Sources

Application Notes and Protocols: Strategic Solvent Selection for Reactions Involving Difluoromethoxy Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The difluoromethoxy (-OCF₂H) group has become a strategic component in modern medicinal chemistry, prized for its ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1] Benzimidazoles, a privileged scaffold in drug discovery, are frequently functionalized with this group to enhance metabolic stability and membrane permeability.[2][3] The success of synthetic routes to these valuable compounds is critically dependent on the judicious selection of reaction solvents. This guide provides a comprehensive overview of solvent selection for key reactions involving difluoromethoxy benzimidazoles, offering detailed protocols and explaining the underlying chemical principles to empower researchers in the synthesis of these important molecules.

Introduction: The Critical Role of Solvents

The solvent is not merely an inert medium for a reaction; it is an active participant that can profoundly influence reaction rates, yields, and even the course of a reaction.[4] For difluoromethoxy benzimidazoles, solvent selection is particularly crucial due to the electronic properties of the difluoromethoxy group and the nature of the benzimidazole core. The -OCF₂H group is weakly electron-withdrawing and can act as a hydrogen bond donor, a rare feature for a lipophilic group.[1] These properties, combined with the hydrogen bonding capabilities and aromaticity of the benzimidazole ring system, dictate the solubility of reactants and the stability of intermediates and transition states.

This application note will explore solvent selection for two key transformations: the initial formation of the difluoromethoxy benzimidazole scaffold and its subsequent N-arylation, a common modification in drug development.

Foundational Principles of Solvent Selection

The choice of solvent hinges on several key parameters, including polarity, the ability to engage in hydrogen bonding (protic vs. aprotic), and the boiling point.

  • Polarity: A solvent's polarity influences its ability to dissolve polar reactants and stabilize charged intermediates. Polar solvents are generally preferred for reactions involving polar starting materials and intermediates, which is often the case in the synthesis of functionalized benzimidazoles.

  • Protic vs. Aprotic Solvents:

    • Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[5] They are effective at solvating both cations and anions. However, they can also form hydrogen bonds with nucleophiles, potentially reducing their reactivity in SN2 reactions.[6]

    • Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN)) possess large dipole moments but lack O-H or N-H bonds.[5][7] They are excellent at solvating cations but less effective at solvating anions, leaving nucleophiles more "naked" and reactive. This often leads to significant rate enhancements in SN2 and related reactions.[6]

    • Nonpolar Solvents (e.g., toluene, hexane) have low dielectric constants and are generally used for reactions involving nonpolar reactants.

The interplay of these properties is critical in directing the outcome of reactions involving difluoromethoxy benzimidazoles.

Solvent Selection in Key Synthetic Transformations

Formation of the Difluoromethoxy Benzimidazole Ring

The most common route to 5-(difluoromethoxy)-substituted benzimidazoles is the condensation of 4-(difluoromethoxy)benzene-1,2-diamine with an electrophilic partner.[2] The choice of solvent in this step is critical for ensuring good solubility of the diamine starting material and facilitating the cyclization reaction.

This protocol describes the synthesis of 2-substituted-5-(difluoromethoxy)-1H-benzimidazoles via condensation with a substituted benzaldehyde.

Reactants:

  • 4-(difluoromethoxy)benzene-1,2-diamine

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

Solvent System: Ethanol:Water (e.g., 9:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve 4-(difluoromethoxy)benzene-1,2-diamine and the substituted benzaldehyde in the ethanol/water solvent mixture.

  • Add sodium metabisulfite to the solution.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by standard workup procedures.[2]

Rationale for Solvent Selection: The ethanol/water mixture provides a good balance of polarity to dissolve the diamine, the aldehyde, and the sodium metabisulfite. The protic nature of the solvent system can facilitate the proton transfer steps involved in the condensation and cyclization mechanism.

This protocol outlines the synthesis of a key intermediate for the proton pump inhibitor, pantoprazole.[8][9]

Reactants:

  • 4-(difluoromethoxy)benzene-1,2-diamine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Solvent: Water

Procedure:

  • In a reaction vessel, dissolve NaOH or KOH in water to create an alkaline solution.

  • Add 4-(difluoromethoxy)benzene-1,2-diamine to the alkaline solution and stir.

  • Heat the mixture to 30-40°C.

  • Slowly add carbon disulfide dropwise, maintaining the temperature.

  • After the addition is complete, maintain the reaction at this temperature for 3-6 hours to facilitate condensation.

  • Increase the temperature to 60-90°C for 1-6 hours to induce cyclization.

  • Cool the reaction mixture and acidify with an acid (e.g., sulfuric acid) to a pH of 5-6 to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the final product.[2][10]

Rationale for Solvent Selection: The use of water as a solvent in this process is advantageous for its low cost, non-flammability, and environmental friendliness.[10] The reaction is carried out under basic conditions, which enhances the solubility of the starting diamine and facilitates the reaction with carbon disulfide.

Reaction Solvent System Key Advantages Considerations
Condensation with AldehydesEthanol/WaterGood solubility for reactants; Protic nature can facilitate proton transfer.Product may require purification to remove water-soluble byproducts.
Synthesis of 2-mercapto-benzimidazoleWaterEnvironmentally friendly, low cost, non-flammable.Requires careful pH control for product precipitation.
Condensation with Carboxylic AcidsPolyphosphoric Acid (PPA)Can act as both solvent and catalyst.High viscosity and harsh workup conditions.

Table 1: Comparison of Solvent Systems for Benzimidazole Ring Formation.

N-Arylation of Difluoromethoxy Benzimidazoles

N-arylation is a common method for elaborating the benzimidazole scaffold in drug discovery programs.[3] Both copper- and palladium-catalyzed cross-coupling reactions are frequently employed, and solvent choice can dramatically impact the efficiency of these transformations.

In palladium-catalyzed reactions like the Suzuki coupling, solvent polarity can influence the nature of the active catalytic species.[11] For instance, nonpolar solvents may favor one reaction pathway, while polar solvents can promote another, leading to different product selectivities.[11][12] The solvent plays a crucial role in the dissociation of palladium pre-catalysts into active monomeric forms and in the stabilization of the catalyst throughout the catalytic cycle.[4]

This protocol is a general procedure for the copper-catalyzed N-arylation of a difluoromethoxy benzimidazole with an aryl halide.

Reactants:

  • 5-(difluoromethoxy)-1H-benzimidazole

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline)[13]

  • A base (e.g., K₂CO₃, Cs₂CO₃)

Solvent: Dimethylformamide (DMF) or Dioxane

Procedure:

  • To an oven-dried reaction vessel, add the 5-(difluoromethoxy)-1H-benzimidazole, aryl halide, CuI, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent (DMF or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and perform an appropriate workup.

Rationale for Solvent Selection: Polar aprotic solvents like DMF and dioxane are often effective for copper-catalyzed N-arylation reactions. They provide good solubility for the reactants and do not interfere with the catalytic cycle by strongly coordinating to the copper center in a way that inhibits reactivity.

Solvent Dielectric Constant Boiling Point (°C) Typical Observations and Rationale
Toluene 2.4111Nonpolar. Can be effective, but solubility of polar reactants may be limited.
Dioxane 2.2101Aprotic, moderately polar. A common and often effective choice.
Acetonitrile (MeCN) 37.582Polar aprotic. Can be a good choice, but its lower boiling point may limit reaction temperatures.
Dimethylformamide (DMF) 36.7153Polar aprotic. High boiling point and excellent solvating properties for a wide range of reactants. Often a first choice for optimization.
Dimethyl Sulfoxide (DMSO) 46.7189Highly polar aprotic. Excellent solvating power, but its high boiling point can sometimes lead to side reactions or make product isolation difficult.

Table 2: Common Solvents for N-Arylation Reactions of Benzimidazoles.

Visualizing Workflows and Decision-Making

The following diagrams illustrate the general workflow for the synthesis of functionalized difluoromethoxy benzimidazoles and a decision-making tree for solvent selection.

G cluster_0 Synthesis of Difluoromethoxy Benzimidazole cluster_1 N-Arylation A 4-(difluoromethoxy) benzene-1,2-diamine C Condensation/ Cyclization A->C B Electrophilic Partner (Aldehyde, CS2, etc.) B->C D 5-(difluoromethoxy)-1H-benzimidazole C->D G Cross-Coupling D->G E Aryl Halide E->G F Catalyst (Cu or Pd) + Ligand + Base F->G H N-Aryl-5-(difluoromethoxy) -1H-benzimidazole G->H

Caption: General synthetic workflow for N-arylated difluoromethoxy benzimidazoles.

G Start Reaction Type? Condensation Ring Formation (Condensation) Start->Condensation CrossCoupling Cross-Coupling (e.g., N-Arylation) Start->CrossCoupling Protic Polar Protic (e.g., EtOH/H2O, H2O) Condensation->Protic Good for proton transfer and reactant solubility Aprotic Polar Aprotic (e.g., DMF, Dioxane, DMSO) CrossCoupling->Aprotic Enhances nucleophilicity, good for catalyst stability Nonpolar Nonpolar (e.g., Toluene) CrossCoupling->Nonpolar May be suitable depending on catalyst and reactants Protic_Details Considerations: - Reactant solubility - pH control Protic->Protic_Details Aprotic_Details Considerations: - Anhydrous conditions - Boiling point - Catalyst compatibility Aprotic->Aprotic_Details

Caption: Decision tree for solvent selection in difluoromethoxy benzimidazole synthesis.

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful synthesis of difluoromethoxy benzimidazoles. For the initial ring-forming condensation reactions, polar protic solvent systems like ethanol/water or even water alone can be highly effective, offering good solubility for starting materials and facilitating the reaction mechanism. For subsequent cross-coupling reactions, such as N-arylation, polar aprotic solvents like DMF and dioxane are often preferred as they can enhance the reactivity of nucleophiles and effectively solvate the metallic catalysts. By understanding the interplay between the physicochemical properties of the difluoromethoxy benzimidazole core, the nature of the chosen reaction, and the characteristics of the solvent, researchers can optimize reaction conditions to achieve higher yields and purities, thereby accelerating the drug discovery process.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-5. [Link]

  • Sheetal Chemicals. 5-Difluoromethoxy-2-Mercapto-Benzimidazole Suppliers. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Feng, L. S., Su, W. Q., Cheng, J. B., & Zhang, Z. L. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure–activity relationship, and mechanisms of action (2019–2021). Archiv der Pharmazie. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. [Link]

  • Halder, A., & Bhattacharya, B. (2022). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. Molecules, 27(15), 4989. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Arote, S. (2024). Understanding Aprotic and Protic Solvents Their Differences and Applications. LinkedIn. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Orango. Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Plu.mx. Synthesis and antimicrobial evaluations of sulfur inserted fluoro-benzimidazoles. [Link]

  • Google Patents. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • Semantic Scholar. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. Solvent effects on the benzylation with substituted imidazoles in acetonitrile and methanol. [Link]

  • Beilstein Journals. Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Wright, J. B. (1951). The chemistry of the benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]

  • ACS Publications. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]

  • Verhoog, S., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8036-8095. [Link]

  • Smith, C. D., & Jones, A. B. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. RSC Publishing. [Link]

  • Chornous, V. A., Bratenko, M. K., Vovk, M. V., & Sidorchuk, I. I. (2016). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 21(7), 894. [Link]

Sources

Application Note: Strategic Functionalization of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS: 1803895-85-3)[1] is a highly privileged, bifunctional building block in contemporary medicinal chemistry. It combines the versatile reactivity of a 2-bromo-benzimidazole core with the strategic pharmacokinetic benefits of a difluoromethoxy (-OCF₂H) substituent.

The rational design behind utilizing this specific scaffold relies on two fundamental pillars:

  • The -OCF₂H Bioisostere: The difluoromethoxy group acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups[2]. Unlike standard methoxy groups, which are highly susceptible to cytochrome P450-mediated O-demethylation, the strong C-F bonds in the -OCF₂H moiety resist enzymatic cleavage, dramatically extending the plasma half-life of the resulting drug candidate[2]. This specific moiety is a critical structural feature in blockbuster drugs such as the proton pump inhibitor Pantoprazole and the PDE4 inhibitor Roflumilast[2].

  • The C2-Bromo Handle: The C2 position of the benzimidazole ring is inherently electron-deficient. The presence of a bromine atom at this position creates an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) and serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

Strategic Synthetic Workflows & Causality

As a Senior Application Scientist, it is critical to understand that successful functionalization of this scaffold requires anticipating the electronic behavior of the benzimidazole ring.

The Causality of Protection: The unprotected 1H-benzimidazole possesses an acidic N-H proton (pKa ~12). Under the basic conditions required for palladium-catalyzed cross-coupling (e.g., K₂CO₃, Cs₂CO₃), this proton is easily removed. The resulting benzimidazolide anion is highly electron-rich, which significantly raises the activation energy for the oxidative addition of Pd(0) into the C2-Br bond. In our experience, attempting a direct Suzuki coupling on the unprotected scaffold often stalls at <30% conversion. Therefore, N-alkylation or temporary protection (e.g., using a SEM or Boc group) is not merely an option—it is a mechanistic necessity to maintain the electrophilicity of the C2 carbon.

Conversely, for direct SNAr with nucleophiles (such as thiols to form omeprazole-like intermediates), the unprotected 1H-benzimidazole can be utilized directly under thermal or advanced photocatalytic conditions[4].

Workflow SM 2-Bromo-5-(difluoromethoxy) -1H-benzimidazole N_Alk N-Alkylation / Protection (NaH, R-X) SM->N_Alk Base, Electrophile SNAr SNAr / Buchwald-Hartwig (Amines/Thiols) SM->SNAr Nucleophile, Heat Prod1 1-Alkyl-2-bromo-5-(OCF2H) -benzimidazole N_Alk->Prod1 Suzuki Suzuki-Miyaura Coupling (Pd-Cat, Ar-B(OH)2) Prod2 2-Aryl-5-(OCF2H) -benzimidazole Suzuki->Prod2 Prod3 2-Amino/Thio-5-(OCF2H) -benzimidazole SNAr->Prod3 Prod1->Suzuki Pd(0), Base

Divergent synthetic pathways for functionalizing 2-bromo-5-(difluoromethoxy)-1H-benzimidazole.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes built-in observational checkpoints to ensure the chemical integrity of the reaction before proceeding to the next, more resource-intensive stage.

Protocol A: N-Alkylation / SEM Protection (Priming the Scaffold)

Objective: Mask the acidic N-H proton to enable downstream Palladium catalysis.

  • Setup: In an oven-dried, argon-purged flask, dissolve 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases. The solution will turn slightly yellow, indicating the formation of the anion.

  • Electrophilic Addition: Dropwise add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Perform TLC (50% EtOAc/Hexanes). The highly polar starting material (Rf ~0.2) must be completely consumed, replaced by a highly lipophilic spot (Rf ~0.7). If starting material remains, add an additional 0.1 eq of SEM-Cl.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Suzuki-Miyaura C2-Arylation

Objective: Install an aryl/heteroaryl pharmacophore at the C2 position.

  • Setup: To a Schlenk tube, add the N-protected 2-bromo-benzimidazole from Protocol A (1.0 eq), an Arylboronic acid (1.3 eq), and K₂CO₃ (2.5 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degas the mixture by bubbling argon through the solution for 15 minutes. Crucial Step: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction color. A healthy catalytic cycle maintains a red/orange hue. Rapid precipitation of a black solid (Pd black) within the first hour indicates catalyst death (usually due to poor degassing or steric hindrance preventing oxidative addition).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate. Purify via silica gel chromatography.

Protocol C: Direct SNAr with Thiols (Omeprazole Intermediates)

Objective: Form a C-S bond directly at the C2 position without transition metals.

  • Setup: Dissolve the unprotected 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (1.0 eq) and 2-pyridinemethanethiol (1.5 eq) in anhydrous NMP (0.2 M)[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Heat the mixture to 120 °C for 16 hours. (Note: Recent advancements have also demonstrated this coupling can be achieved at room temperature using Near-Infrared (NIR) photocatalysis with gold nanorod composites[5]).

  • Workup: Cool the mixture, dilute with water, and extract with EtOAc. Wash extensively with water to remove NMP. Purify via reverse-phase HPLC or recrystallization.

Mechanistic Visualization: Suzuki-Miyaura Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA + 2-Br-Benzimidazole PdII Pd(II) Complex (Ar-Pd-Br) OA->PdII TM Transmetalation PdII->TM + Ar'-B(OH)2, Base PdII_TM Pd(II) Complex (Ar-Pd-Ar') TM->PdII_TM - Borate waste RE Reductive Elimination PdII_TM->RE RE->Pd0 + Coupled Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for C2-arylation of benzimidazoles.

Quantitative Data Summary

The table below summarizes the optimal conditions and expected outcomes for the three primary functionalization pathways of the 2-bromo-5-(difluoromethoxy)-1H-benzimidazole scaffold.

Reaction PathwayKey Reagents & CatalystsSolvent & TempTypical YieldPrimary Application
N-Alkylation / Protection NaH (1.2 eq), SEM-Cl or Alkyl-X (1.1 eq)DMF, 0 °C to RT85 - 95%Scaffold priming; lipophilicity tuning.
Suzuki-Miyaura (C2-Arylation) Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.5 eq), Ar-B(OH)₂Dioxane/H₂O, 90 °C70 - 85%Installation of aryl pharmacophores.
SNAr (C2-Thiolation) 2-Pyridinemethanethiol, DIPEA (2.0 eq)NMP, 120 °C60 - 75%Synthesis of Omeprazole-like analogs.

References

  • Apollo Scientific. "1803895-85-3 Cas No. - Apollo Scientific: 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole." apolloscientific.co.uk.[1]

  • BenchChem. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." benchchem.com.[2]

  • BenchChem. "Technical Guide: Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Analogues." benchchem.com.[3]

  • ResearchGate. "Substrate scope of alkyl halides and thiols." researchgate.net.[4]

  • ResearchGate. "Near-infrared light-driven high-performance photocatalytic cross-coupling of non-active alkyl halides and thiols." researchgate.net.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS: 1803895-85-3)[1]. This compound is a highly valuable, yet chemically sensitive, halogenated heterocyclic building block frequently utilized in the development of proton pump inhibitors and novel targeted therapeutics.

Due to its amphoteric nature, tautomeric behavior, and the distinct reactivities of its functional groups, researchers often encounter challenges during isolation and purification. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven methodologies, mechanistic troubleshooting, and validated standard operating procedures (SOPs).

I. Chemical Profiling & Quantitative Data

Understanding the intrinsic physicochemical properties of this molecule is the first step in designing a successful purification strategy. The table below summarizes critical parameters that dictate its behavior in solution and on stationary phases.

ParameterValue / Description
Chemical Name 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole
CAS Number 1803895-85-3[1]
Molecular Formula C8H5BrF2N2O
Molecular Weight 263.04 g/mol
Tautomerism Rapid equilibrium between 1H and 3H forms in solution
Optimal pH Stability pH 4.0 – 8.0 (Avoid strong aqueous acids/bases)[2]
Chromatography System Hexane / Ethyl Acetate (Deactivated with 1% Et₃N)[3]
Recrystallization Solvents Ethyl Acetate / Hexane OR Ethanol / Water[4]

II. Troubleshooting FAQs: Isolation & Chromatography

Q1: My compound is streaking severely on the silica gel column, resulting in poor resolution and low isolated yields. How do I fix this?

The Causality: Benzimidazoles are amphoteric. The basic imidazole nitrogen acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol (-SiOH) groups present on standard bare silica gel. Furthermore, the molecule undergoes rapid proton exchange (tautomerism) between the N1 and N3 positions during elution, causing the compound to exist in multiple hydration states on the column, which manifests as severe peak tailing or "streaking." The Solution: You must chemically deactivate the silica gel. Add 1% to 2% (v/v) Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Hexane/Ethyl Acetate). The highly basic TEA competitively binds to the acidic silanol sites, preventing the benzimidazole from adhering strongly, thereby forcing it to elute as a sharp, well-resolved band[3].

Q2: After an acidic aqueous workup, HPLC analysis shows a new highly polar impurity. What is degrading?

The Causality: The 5-difluoromethoxy (-OCF₂H) group is generally stable under mild conditions but becomes highly labile under strong aqueous acidic stress (pH < 2)[2]. The acid catalyzes the hydrolysis of the ether linkage, resulting in the cleavage of the difluoromethyl group (which decomposes into formyl fluoride and ultimately formic acid) and leaving behind 5-hydroxy-2-bromo-1H-benzimidazole (a phenol)[5]. The Solution: Avoid prolonged exposure to strong mineral acids (like 1M HCl) during reaction quenching. If an acidic environment is required to precipitate the product, use a weak acid (like acetic acid) or neutralize the aqueous layer to pH 7 immediately with saturated sodium bicarbonate before extraction.

Q3: I am scaling up the synthesis to 50 grams. Column chromatography is no longer viable. How can I purify this intermediate in bulk?

The Causality: Flash chromatography is solvent-intensive and impractical for late-stage bulk intermediates. Fortunately, the planar aromatic structure of the benzimidazole core facilitates strong intermolecular π-π stacking, making it an excellent candidate for crystallization. The Solution: Utilize a solvent/antisolvent recrystallization strategy. The compound exhibits high solubility in hot polar aprotic or protic solvents (Ethyl Acetate, Ethanol) and poor solubility in non-polar aliphatic solvents (Hexane, Heptane, Water)[4][6]. See Protocol B below for the validated methodology.

Q4: During a substitution reaction at a different site, I noticed the loss of the bromine atom. Why is the 2-bromo position so reactive?

The Causality: The C2 carbon of the benzimidazole ring is inherently electron-deficient because it is flanked by two electronegative nitrogen atoms. In this specific molecule, the 5-difluoromethoxy group exerts a strong electron-withdrawing inductive effect (-I), which further depletes electron density from the benzimidazole core. This makes the 2-bromo position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by strong nucleophiles (e.g., primary amines, alkoxides) or debromination under reducing conditions[7][8]. The Solution: Strictly control reaction temperatures and stoichiometry when utilizing nucleophilic reagents in downstream steps to prevent unintended displacement of the C2-bromide.

III. Visualizing Workflows & Degradation

PurificationWorkflow Start Crude 2-Bromo-5-(difluoromethoxy) -1H-benzimidazole Decision Scale & Purity Requirement? Start->Decision Chromatography Flash Chromatography (Silica + 1% Et3N) Decision->Chromatography < 5g / High Purity Recrystallization Recrystallization (EtOAc/Hexane or EtOH/H2O) Decision->Recrystallization > 5g / Bulk Scale Pure Pure Compound (>98% HPLC) Chromatography->Pure Recrystallization->Pure Degradation QC Check: Monitor for Hydrolysis/Debromination Pure->Degradation Final Validation

Workflow for selecting the optimal purification strategy based on scale and purity requirements.

DegradationPathways API 2-Bromo-5-(difluoromethoxy) -1H-benzimidazole Acid Strong Aqueous Acid (pH < 2) API->Acid Base Strong Nucleophiles (Amines/Alkoxides) API->Base Phenol Hydrolysis Product: 5-Hydroxy-2-bromo-1H-benzimidazole Acid->Phenol -OCF2H Cleavage Substituted SNAr Product: 2-Substituted-5-(difluoromethoxy).. Base->Substituted C2-Br Displacement

Primary degradation pathways highlighting functional group lability under extreme conditions.

IV. Validated Experimental Protocols

Protocol A: Triethylamine-Deactivated Flash Chromatography

Use this method for complex crude mixtures or small-scale (< 5g) purification where absolute chromatographic resolution is required.

  • Stationary Phase Preparation: Slurry pack a glass column with standard silica gel (230-400 mesh) using a solvent mixture of 90% Hexane and 10% Ethyl Acetate containing 1% v/v Triethylamine (TEA) .

  • Column Equilibration: Flush the packed column with at least 3 column volumes (CV) of the TEA-treated solvent to ensure complete neutralization of the acidic silanol sites on the silica[3].

  • Sample Loading: Dissolve the crude 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in a minimal volume of Ethyl Acetate. If the crude is highly insoluble, perform a dry load by adsorbing the material onto a small amount of deactivated silica gel and evaporating the solvent prior to loading.

  • Gradient Elution: Elute the column using a step gradient from 90:10 (Hexane:EtOAc) to 50:50 (Hexane:EtOAc), maintaining the 1% TEA additive throughout the entire run.

  • Fraction Collection: Monitor the eluent via TLC (UV active at 254 nm). The target compound will elute as a tight, non-streaking band.

  • Isolation: Pool the fractions containing the pure product. Concentrate under reduced pressure on a rotary evaporator, keeping the water bath temperature below 40°C to prevent any thermal degradation.

Protocol B: Scalable Solvent/Antisolvent Recrystallization

Use this method for bulk scale-up (> 5g) to efficiently remove mother liquor impurities without the use of silica gel.

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add minimal boiling Ethyl Acetate (approximately 5 to 10 mL per gram of crude material) and stir until completely dissolved.

  • Decolorization (Optional): If the solution is dark or contains tarry byproducts, add activated decolorizing charcoal (Norit, ~10% w/w). Reflux the suspension for 15 minutes, then filter hot through a tightly packed pad of Celite to remove the carbon[6].

  • Antisolvent Addition: Return the clear, hot filtrate to a gentle boil. Slowly add Hexane or Heptane (the antisolvent) dropwise via an addition funnel until the solution just begins to turn persistently turbid (the cloud point).

  • Controlled Crystallization: Remove the flask from the heat source. Allow the mixture to cool ambiently to room temperature over 1-2 hours. Do not crash-cool immediately, as this traps impurities within the crystal lattice.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for an additional 2 hours to force complete precipitation[4].

  • Filtration & Drying: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexane to displace the occluded mother liquor. Dry the crystals under high vacuum at 40°C until a constant weight is achieved.

V. References

  • Google Patents. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts. Retrieved from

  • National Institutes of Health (PMC). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from[Link]

  • Organic Syntheses. Benzimidazole Preparation & Recrystallization. Retrieved from [Link]

  • Google Patents. WO2020095912A1 - Benzimidazole derivative (Chromatography methods). Retrieved from

  • Kyushu University Library. Identification of Novel Benzimidazole Derivatives as NPY Y5 Receptor Antagonists. Retrieved from[Link]

Sources

Preventing hydrolysis of the difluoromethoxy group during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for syntheses involving the difluoromethoxy (-OCF₂H) group. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of this functional group but may encounter challenges with its stability. Here, we move beyond simple protocols to explain the underlying chemical principles governing the hydrolysis of the difluoromethoxy group, providing you with the expert insights needed to troubleshoot and prevent unwanted degradation in your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the difluoromethoxy group and why is it so valuable in my field?

The difluoromethoxy (-OCF₂H) group is a popular structural motif in modern medicinal chemistry. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even amine (-NH₂) groups.[1] Its primary advantages stem from a unique combination of properties:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This makes the -OCF₂H group an excellent replacement for metabolically labile moieties like methoxy groups, which are prone to O-demethylation, often leading to improved drug half-life.[2][3]

  • Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the -OCF₂H group possesses an acidic proton, allowing it to act as a hydrogen bond donor.[1][4][5] This is a rare feature for a lipophilic group, enabling it to maintain crucial binding interactions with biological targets while improving membrane permeability.[2][4]

  • Modulation of Physicochemical Properties: Incorporation of the -OCF₂H group can fine-tune a molecule's pKa, dipole moment, and lipophilicity (logP), which are critical for optimizing ADMET (adsorption, distribution, metabolism, excretion, and toxicity) profiles.[4][6]

Q2: Under what conditions is the difluoromethoxy group most likely to hydrolyze?

While metabolically robust, the difluoromethoxy group is a synthetic liability under certain conditions. Its stability is highly dependent on the reaction environment, particularly pH.

  • Strongly Acidic Conditions: The group is susceptible to hydrolysis under strong aqueous acid, especially with heating. The reaction is initiated by protonation of the ether oxygen, making the difluoromethyl carbon more electrophilic and vulnerable to nucleophilic attack by water.

  • Strongly Basic Conditions: The group can also be labile under strong basic conditions, particularly with nucleophilic bases like sodium hydroxide or lithium hydroxide. The mechanism can involve direct nucleophilic attack or deprotonation of the acidic C-H bond, which can lead to decomposition pathways.[7]

Q3: What are the typical byproducts of -OCF₂H hydrolysis?

Hydrolysis of an aryl difluoromethyl ether (Ar-OCF₂H) ultimately cleaves the C-O bond, leading to the formation of the corresponding phenol (Ar-OH) and decomposition products from the difluoromethoxy unit, such as formate and fluoride ions. Monitoring for the appearance of the parent phenol by LC-MS or TLC is the most direct way to detect this unwanted side reaction.

Q4: How can I monitor for hydrolysis during my reaction?

Regular reaction monitoring is critical. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool. Look for a decrease in the mass corresponding to your starting material and the appearance of a new peak corresponding to the mass of the hydrolyzed product (e.g., the parent phenol). Thin-Layer Chromatography (TLC) can also be effective if the phenol byproduct has a different Rf value from your starting material.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This section provides in-depth solutions to common synthetic challenges where the difluoromethoxy group is at risk. We focus on the causality behind the problem and provide validated, alternative protocols.

Scenario 1: Cleavage During Acid-Catalyzed Deprotection

Problem: "I am trying to remove a Boc protecting group from a nitrogen atom using trifluoroacetic acid (TFA) in dichloromethane (DCM), but I am observing significant hydrolysis of my nearby difluoromethoxy group."

Causality and Mechanistic Insight: This is a classic case of acid-lability. Strong acids like TFA can protonate the ether oxygen of the -OCF₂H group. This protonation makes the difluoromethyl carbon highly electrophilic. A nucleophile, such as residual water in the solvent or TFA itself, can then attack this carbon, initiating a decomposition cascade that ultimately cleaves the ether bond.

Acid_Hydrolysis

Solutions & Protocols:

  • Condition Optimization:

    • Reduce Temperature: Perform the deprotection at 0 °C or even -20 °C to slow the rate of hydrolysis relative to the deprotection.

    • Minimize Water: Use anhydrous solvents and reagents to reduce the concentration of the nucleophile responsible for hydrolysis.

    • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-exposure to acid.

  • Orthogonal Protecting Group Strategy: The most robust solution is to plan your synthesis using a protecting group that does not require strong acid for removal. This is a key principle of modern organic synthesis known as "orthogonal protection".[8][9]

    • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Removed under mild basic conditions (e.g., piperidine in DMF), which are generally compatible with the -OCF₂H group.[10][11]

    • Cbz (Carboxybenzyl) Group: Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is completely orthogonal to acid/base-labile groups.[10][11]

Protocol: Mild Boc Deprotection to Preserve -OCF₂H
  • Objective: To remove a Boc group with minimal hydrolysis of a sensitive difluoromethoxy group.

  • Methodology:

    • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise. Note: Using HCl in dioxane often introduces less water than aqueous HCl solutions.

    • Stir the reaction at 0 °C and monitor by LC-MS every 15-30 minutes.

    • Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Scenario 2: Degradation During Base-Catalyzed Ester Saponification

Problem: "I am hydrolyzing a methyl ester to a carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture, and my -OCF₂H group is being cleaved."

Causality and Mechanistic Insight: Strong, nucleophilic bases like LiOH or NaOH pose a direct threat to the difluoromethoxy group. The hydroxide anion can directly attack the electrophilic difluoromethyl carbon. Alternatively, it can deprotonate the acidic proton on the difluoromethyl group, forming an unstable anion that can undergo elimination of a fluoride ion.[12][13]

Base_Hydrolysis

Solutions & Protocols:

  • Use of Non-Nucleophilic Bases: For reactions requiring a base that do not involve saponification, switch to a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][3]

  • Alternative Ester Cleavage Methods: Avoid direct saponification.

    • For tert-Butyl Esters: Use the mild acidic conditions described in Scenario 1.

    • For Benzyl Esters: Cleave via catalytic hydrogenation (H₂, Pd/C).

    • Enzymatic Hydrolysis: Use an esterase (e.g., Pig Liver Esterase) under buffered, neutral pH conditions. This is an exceptionally mild and selective method.

Protocol: Enzymatic Hydrolysis of a Methyl Ester
  • Objective: To cleave a methyl ester to a carboxylic acid without using harsh base.

  • Methodology:

    • Suspend the methyl ester substrate (1.0 eq) in a phosphate buffer solution (pH 7.0). A co-solvent like acetone or DMSO may be required to aid solubility.

    • Add Pig Liver Esterase (PLE) (commercially available) to the mixture. The exact amount may require screening.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 37 °C) and monitor by LC-MS.

    • Upon completion, acidify the mixture to pH ~3 with dilute HCl.

    • Extract the carboxylic acid product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Proactive Synthetic Strategy: Designing for Stability

The most effective way to prevent hydrolysis is to design a synthetic route that minimizes the exposure of the -OCF₂H group to harsh conditions.

Decision_Tree

Late-Stage Difluoromethylation

Instead of carrying the -OCF₂H group through a multi-step synthesis, consider introducing it near the end of the sequence.[6][14] This strategy, known as late-stage functionalization, is highly advantageous as it protects the sensitive moiety from potentially destructive reagents and conditions used in earlier steps. A common and practical method involves the reaction of a precursor phenol with a difluorocarbene source.[2][3]

Protocol: Late-Stage O-Difluoromethylation of a Phenol
  • Objective: To install the difluoromethoxy group onto a complex phenol near the end of a synthesis.

  • Reagents: Sodium chlorodifluoroacetate (ClCF₂COONa) is a common, easy-to-handle difluorocarbene precursor.[3]

  • Methodology:

    • To a solution of the advanced phenolic intermediate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the mixture to 90-100 °C.

    • Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours. Caution: Gas evolution (CO₂) occurs.

    • Monitor the reaction by LC-MS until the starting phenol is consumed.

    • Cool the reaction to room temperature, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry, filter, and concentrate.

    • Purify the crude product by column chromatography.

Summary of Reaction Condition Compatibility

Reaction TypeReagentsRisk of HydrolysisMitigation Strategy
Boc Deprotection TFA, conc. HClHigh Use 4M HCl in dioxane at 0 °C; switch to Fmoc or Cbz group.
Acetal/Ketal Deprotection Aqueous Acid (e.g., 1M HCl)High Use milder acids (e.g., PPTS, CSA) in anhydrous alcohol; use short reaction times.
Ester Saponification LiOH, NaOH, KOHHigh Use enzymatic hydrolysis; or change ester type (e.g., benzyl) for hydrogenolysis.
Amide Formation HOBt, EDCI, HATULow Generally safe; ensure reaction is not run under excessively acidic or basic conditions.
Suzuki Coupling Pd catalyst, Base (K₂CO₃, Cs₂CO₃)Low to Medium Screen bases and solvents; K₂CO₃ is generally safe. Risk increases with temperature.
Buchwald-Hartwig Amination Pd catalyst, Base (NaOtBu, LHMDS)Medium to High Strong bases can be problematic. Screen milder bases (e.g., K₃PO₄); use lower temperatures.
Hydrogenation H₂, Pd/C, PtO₂Very Low Excellent compatibility. Ideal for removing Cbz or benzyl ether protecting groups.

By understanding the mechanisms of hydrolysis and proactively planning synthetic routes with orthogonal strategies, you can successfully harness the powerful advantages of the difluoromethoxy group while avoiding common pitfalls.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society.
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Chemists develop New method for introducing fluorin
  • Potential mechanisms of accerated hydrolysis of...
  • US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same - Google P
  • New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing).
  • New method for introducing fluorinated components into molecules - Universität Münster.
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • (PDF)
  • Protective Groups - Organic Chemistry Portal.
  • Protecting group - Wikipedia.
  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach..
  • Protecting Agents - Tokyo Chemical Industry.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing reaction temperature, a critical parameter for achieving high yield and purity. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on temperature-related solutions.

Problem 1: Low or No Conversion of the Starting Material

You've set up your reaction to synthesize 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, but after the expected reaction time, TLC or HPLC analysis shows a significant amount of unreacted starting material.

Possible Cause & Recommended Solution:

  • Insufficient Thermal Energy: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Actionable Step: Gradually increase the reaction temperature in 5-10 °C increments.[1][2] Monitor the reaction progress closely at each new temperature point using an appropriate analytical method like TLC or HPLC.[1] Be cautious not to overshoot the optimal temperature, as this can lead to side product formation.[1][3]

  • Incorrect Brominating Agent for the Temperature: The reactivity of brominating agents is temperature-dependent. A milder agent may require higher temperatures to be effective.

    • Actionable Step: If using a less reactive brominating agent such as N-bromosuccinimide (NBS), consider switching to a more reactive one like elemental bromine in acetic acid, which may proceed at a lower temperature.[1] Conversely, if using a highly reactive agent at low temperatures, a slight increase in temperature might be all that is needed.

Experimental Protocol: Temperature Screening Study

  • Set up a parallel series of small-scale reactions in a controlled heating block.

  • Dissolve 5-(difluoromethoxy)-1H-benzimidazole (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).[1]

  • Add the brominating agent (e.g., Br₂ or NBS, 1-1.1 equivalents) dropwise at a low starting temperature (e.g., 0 °C).[1]

  • Assign a different target temperature to each reaction vessel (e.g., 25 °C, 40 °C, 60 °C, 80 °C).

  • Monitor each reaction at regular intervals (e.g., every 30 minutes) by TLC or HPLC to track the consumption of starting material and the formation of the desired product and any impurities.

  • Quench the reactions once the starting material is consumed or after a set time period.

  • Analyze the crude reaction mixtures to determine the yield and purity for each temperature.

Problem 2: Formation of Multiple Products (Polybromination)

Your analysis reveals the presence of not only the desired mono-brominated product but also di- or even tri-brominated species.

Possible Cause & Recommended Solution:

  • Excessive Reaction Temperature: Higher temperatures can increase the rate of subsequent bromination reactions, leading to over-bromination.[1][3] The benzimidazole ring is susceptible to electrophilic substitution, and once the first bromine is attached, the ring can still be reactive enough for further substitution, especially under harsh conditions.[1]

    • Actionable Step: Perform the reaction at a lower temperature.[1] Often, starting at 0 °C or even lower and slowly allowing the reaction to warm to room temperature can provide better control and selectivity.[1]

  • High Localized Concentration of Brominating Agent: Adding the brominating agent too quickly at an elevated temperature can create localized "hotspots" of high reactivity.

    • Actionable Step: Add the brominating agent dropwise or in small portions over a longer period, especially at the beginning of the reaction. This ensures a more controlled reaction rate.

Data Presentation: Effect of Temperature on Product Distribution

Temperature (°C)Yield of Mono-bromo Product (%)Yield of Di-bromo Product (%)Purity (%)
2575590
50602565
80404545

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions.

Problem 3: Presence of Dark, Tarry Byproducts (Decomposition)

The reaction mixture has turned dark, and upon workup, you isolate a significant amount of insoluble, tarry material, resulting in a low yield of the desired product.

Possible Cause & Recommended Solution:

  • Thermal Degradation: Benzimidazole derivatives, particularly those with electron-withdrawing groups, can be sensitive to high temperatures and may decompose.[3] The difluoromethoxy group is generally stable, but the overall molecule's stability can be compromised at elevated temperatures.[4][5]

    • Actionable Step: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. If higher temperatures are unavoidable, consider reducing the reaction time.

  • Oxidation: The starting material or product may be susceptible to air oxidation, which can be accelerated at higher temperatures.

    • Actionable Step: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially when heating for prolonged periods.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature range for the bromination of 5-(difluoromethoxy)-1H-benzimidazole?

A1: A good starting point is typically between 0 °C and room temperature (20-25 °C).[1] Many bromination reactions of benzimidazoles are initiated by cooling the reaction mixture in an ice bath before the dropwise addition of the brominating agent.[1] After the addition is complete, the reaction is often allowed to slowly warm to room temperature and stirred until completion.[1]

Q2: How does temperature influence the regioselectivity of the bromination?

A2: For 5-(difluoromethoxy)-1H-benzimidazole, the primary site of bromination is expected to be the 2-position due to the electronic nature of the imidazole ring.[6] However, temperature can influence the formation of other isomers. Lower temperatures generally favor higher selectivity, as the reaction proceeds through the lowest energy transition state, leading to the thermodynamically favored product.[3] At higher temperatures, there is more energy available to overcome higher activation barriers, potentially leading to a mixture of isomers.

Q3: Can the difluoromethoxy group be affected by high reaction temperatures?

A3: The difluoromethoxy group (-OCF₂H) is generally considered to be metabolically and thermally stable.[4][5] The C-F bonds are very strong, contributing to this stability.[4] However, extremely high temperatures in the presence of strong acids or bases could potentially lead to degradation, though this is unlikely under typical bromination conditions.

Q4: What analytical techniques are best for monitoring the effect of temperature on my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring of the reaction's progress, allowing you to visualize the consumption of the starting material and the formation of products.[1][2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1] It can provide precise information on the relative amounts of starting material, desired product, and any byproducts, which is crucial for optimizing the reaction temperature.

Q5: I have optimized the temperature, but my yield is still not satisfactory. What other parameters should I consider?

A5: While temperature is a critical factor, other parameters also play a significant role. Consider optimizing the following:

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity.[7]

  • Stoichiometry of the Brominating Agent: Using a slight excess of the brominating agent (1.0-1.1 equivalents) is common, but a large excess can lead to polybromination.[1]

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time for completion, but avoid excessively long reaction times that could lead to side product formation.[1]

Visualization of the Experimental Workflow

Diagram: Temperature Optimization Workflow

G cluster_setup Reaction Setup cluster_optimization Temperature Screening cluster_analysis Analysis cluster_decision Decision start Dissolve 5-(difluoromethoxy)-1H- benzimidazole in Acetic Acid cool Cool to 0°C start->cool add_br2 Add Brominating Agent (e.g., Br2) Dropwise cool->add_br2 temp1 Reaction A 25°C add_br2->temp1 Divide into Aliquots temp2 Reaction B 40°C add_br2->temp2 Divide into Aliquots temp3 Reaction C 60°C add_br2->temp3 Divide into Aliquots monitor Monitor by TLC/HPLC (e.g., every 30 min) temp1->monitor temp2->monitor temp3->monitor workup Quench & Workup monitor->workup analyze Analyze Yield & Purity workup->analyze decision Select Optimal Temperature analyze->decision

Caption: A logical workflow for optimizing reaction temperature.

References

  • Gomha, S. M., et al. (2017). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. Molecules, 22(11), 1893.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Chen, K., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 6935-6973.
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5519.
  • Journal of the American Chemical Society. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9789-9793.
  • Arkivoc. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Arkivoc, 2017(2), 201-216.
  • National Institutes of Health. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 62(21), 9441-9487.
  • Prime Scholars. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93.
  • Semantic Scholar. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1980). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
  • Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • SciSpace. (2014). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. Bulletin of the Chemical Society of Ethiopia, 28(3), 451-458.
  • Indian Journal of Pharmaceutical Sciences. (1997). Spectrophotometric Determination of Some Benzimidazole Anthelmintics by Oxidation with NBS. Retrieved from [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3894.
  • SciSpace. (2005). Kinetic And Titrimetric Determination Of Albendazole Using Bromate And Methyl Orange. Indian Journal of Pharmaceutical Sciences, 67(1), 102-105.
  • Asian Journal of Organic & Medicinal Chemistry. (2019). Synthesis, Characterization and Evaluation of Some Fluorobenzimidazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Chemistry of Heterocyclic Compounds, Benzimidazoles and Congeneric Tricyclic Compounds. Retrieved from [Link]

  • CyberLeninka. (2012). Study on reaction of 2-allylthiobenzimidazole with bromine. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Nucleophilic Addition of Benzimidazoles to Alkynyl Bromides/Palladium-Catalyzed Intramolecular C-H Vinylation: Synthesis of Benzo[2][8]imidazo[2,1-a]isoquinolines. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Retrieved from [Link]

Sources

Technical Support Center: Separation & Control of Regioisomers in 5-(Difluoromethoxy)benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most persistent challenges in heterocyclic drug development: the control and separation of regioisomers during the synthesis of 5-(difluoromethoxy)benzimidazole derivatives.

This scaffold is a critical intermediate in the synthesis of proton pump inhibitors (e.g., Pantoprazole) and novel therapeutics. Due to the tautomeric nature of the benzimidazole ring, N-alkylation or substitution reactions frequently yield an inseparable mixture of 1-alkyl-5-(difluoromethoxy)benzimidazole and 1-alkyl-6-(difluoromethoxy)benzimidazole regioisomers (commonly observed as Pantoprazole EP Impurities D and F) [1]. This guide provides actionable troubleshooting, mechanistic insights, and validated protocols for resolving these mixtures.

Part 1: Troubleshooting FAQs (Mechanisms & Optimization)

Q1: Why do I always get a mixture of 5- and 6-regioisomers during the N-alkylation of 5-(difluoromethoxy)-1H-benzimidazole? A: The starting material exists as rapidly interconverting tautomers. Upon deprotonation, it forms an ambident benzimidazolide anion where the negative charge is delocalized across the N1 and N3 atoms. The difluoromethoxy group (-OCHF₂) exerts a net electron-withdrawing inductive effect (-I). While this slightly biases the electron density, it is insufficient to provide strict regiocontrol on its own. Consequently, the electrophile attacks both nitrogen atoms competitively, leading to a near statistical mixture depending on the reaction conditions [2].

Q2: How can I optimize my reaction to favor one regioisomer over the other? A: Regiocontrol is heavily dependent on the transition state's ion-pairing dynamics, which are dictated by your choice of solvent and base.

  • For a statistical mixture: Highly polar aprotic solvents (DMF, DMSO) with small counterions (Na⁺, K⁺) dissociate the ion pair, resulting in a "naked," highly reactive anion that alkylates indiscriminately.

  • For regioselectivity: Using bulky bases (e.g., DBU, potassium tert-butoxide) in non-polar or weakly polar aprotic solvents (like toluene or DCM) forces a tight ion-pair. The bulky counterion sterically shields one nitrogen atom, directing the electrophile to the less hindered position. Lowering the temperature further amplifies this kinetic control [2].

Q3: Standard C18 columns fail to separate my crude mixture. What is the most effective chromatographic method for these inseparable regioisomers? A: Standard C18 columns rely purely on hydrophobicity, which is virtually identical between the 5- and 6-isomers. To achieve baseline resolution, you must exploit their subtle electronic differences. Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP column provides enhanced π−π stacking, dipole-dipole interactions, and hydrogen bonding capabilities. Because the position of the electron-withdrawing -OCHF₂ group alters the molecule's overall dipole moment, the fluorinated stationary phase amplifies this difference, allowing for highly efficient separation [3].

Q4: Can I separate these isomers via crystallization to avoid expensive Prep-HPLC? A: Yes, fractional crystallization is highly recommended for scale-up. By reacting the regioisomer mixture with a bulky or chiral acid (e.g., (+)-camphorsulfonic acid (CSA) or L-tartaric acid), you generate structurally distinct salt networks. The difference in lattice energy between the 5-isomer salt and the 6-isomer salt often allows one to selectively precipitate from a tailored solvent system (e.g., Acetone/Water), leaving the other in the mother liquor.

Part 2: Experimental Protocols

Protocol A: Regioselective N-Alkylation Workflow

This protocol utilizes tight ion-pairing to kinetically favor the 5-isomer during N-alkylation.

  • Preparation: Dissolve 5-(difluoromethoxy)-1H-benzimidazole (1.0 eq, 10 mmol) in anhydrous toluene (10 volumes) under a strict nitrogen atmosphere.

  • Deprotonation: Cool the reactor to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the tight ion pair.

  • Alkylation: Dissolve the alkyl halide (1.1 eq) in a minimum volume of toluene and add it to the reaction mixture via a syringe pump over 1 hour to prevent localized heating.

  • Maturation: Gradually warm the reaction to room temperature and stir for 12 hours. Monitor conversion via TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude ratio via HPLC.

Protocol B: Preparative HPLC Separation using a PFP Column

A self-validating workflow for isolating >99% pure regioisomers from a crude mixture.

  • Sample Preparation: Dissolve the crude regioisomer mixture in a minimum volume of the mobile phase (60% Methanol / 40% Water). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Equilibration: Equilibrate a Preparative PFP column (e.g., Phenomenex Luna PFP, 250 x 21.2 mm, 5 µm) with 60% MeOH / 40% Water containing 0.1% Formic Acid at a flow rate of 20 mL/min.

  • Injection & Elution: Inject the sample (up to 50 mg per run depending on column loading capacity). Run an isocratic elution.

  • Fraction Collection: Monitor UV absorbance simultaneously at 254 nm and 280 nm. The 6-isomer typically elutes slightly earlier due to its lower dipole moment interacting less strongly with the PFP phase. Collect the peaks into pre-weighed vials.

  • Validation: Re-inject an aliquot of each fraction onto an analytical PFP column to confirm >99% AUC purity before lyophilizing the fractions to yield the pure solid isomers.

Part 3: Data Presentation

Table 1: Effect of Base and Solvent on 5- vs. 6- Isomer Ratio during N-Alkylation

BaseSolventTemperatureYield (%)5-Isomer : 6-Isomer RatioMechanistic Rationale
K₂CO₃DMF80 °C851 : 1.2"Naked" anion promotes statistical alkylation.
NaHTHF0 °C to RT781 : 1.5Hard counterion (Na⁺) coordinates tightly with N3.
DBUToluene0 °C to RT724 : 1Bulky base and non-polar solvent favor N1 attack via steric shielding.
KOtBuDCM-20 °C655 : 1Low temperature and tight ion-pairing maximize regiocontrol.

Table 2: Analytical HPLC Methods for 5- vs 6- Isomer Separation

Column TypeMobile PhaseFlow RateResolution (Rs)Selectivity (α)Application Suitability
Standard C1850% MeOH / 50% H₂O (0.1% FA)1.0 mL/min< 1.01.02Poor. Co-elution of isomers.
Chiralpak ICHexane / IPA (80:20)1.0 mL/min2.51.15Excellent for analytical scale; expensive for prep.
PFP Phase60% MeOH / 40% H₂O (0.1% FA)1.0 mL/min3.21.28Optimal for Prep-HPLC scale-up.

Part 4: Visualizations

Mechanism Tautomer 5/6-(difluoromethoxy) -1H-benzimidazole (Rapid Tautomerism) Anion Ambident Anion (Delocalized Charge) Tautomer->Anion Base (-H+) Isomer5 1-Alkyl-5-(difluoromethoxy) benzimidazole Anion->Isomer5 Alkyl-X (N1 attack) Isomer6 1-Alkyl-6-(difluoromethoxy) benzimidazole Anion->Isomer6 Alkyl-X (N3 attack)

Caption: Mechanistic pathway of 5- and 6-regioisomer formation via the ambident benzimidazolide anion.

Workflow Crude Crude Mixture (5- & 6- Isomers) Decision Separation Strategy Crude->Decision PrepSFC Prep-SFC / HPLC (PFP Column) Decision->PrepSFC Analytical Scale / High Value Cryst Fractional Crystallization (e.g., CSA Salt) Decision->Cryst Bulk / Scale-up Pure5 Pure 5-Isomer (>99% AUC) PrepSFC->Pure5 Pure6 Pure 6-Isomer (>99% AUC) PrepSFC->Pure6 Cryst->Pure5 Mother Liquor Cryst->Pure6 Precipitate

Caption: Downstream separation decision tree for isolating 5- and 6-regioisomers.

Part 5: References

  • Structural identification and characterization of potential impurities of pantoprazole sodium. ResearchGate. Available at:[Link] [1]

  • Chiral Separation and Pharmacokinetics of Enantiomers of Pantoprazole Sodium in Rat Plasma by HPLC-MS/MS. Journal of Chinese Mass Spectrometry Society. Available at:[Link] [3]

Technical Support Center: Recrystallization of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the recrystallization of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical guidance and troubleshooting advice. Our goal is to empower you with the scientific rationale behind the purification process, ensuring you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a suitable recrystallization solvent for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole?

A1: The foundational step is to perform a systematic solvent screen to determine the solubility profile of your crude material. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

A logical workflow for this initial screening process is outlined below. This systematic approach minimizes wasted material and time, guiding you to a suitable solvent or solvent system efficiently.

A Start: Obtain Crude 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole B Perform Small-Scale Solubility Tests A->B C Test a Range of Solvents (Polar Protic, Polar Aprotic, Nonpolar) B->C D Evaluate Solubility at Room Temperature and Elevated Temperature C->D E Ideal Solvent Found? (Sparingly soluble cold, very soluble hot) D->E F Proceed with Recrystallization Protocol E->F Yes G Consider a Mixed-Solvent System E->G No H End: Optimized Recrystallization System Identified F->H G->H

Caption: Workflow for initial recrystallization solvent screening.

Based on the structural characteristics of benzimidazoles, a good starting point for solvent selection would include polar solvents. For instance, a related compound, 2-Bromo-1H-benzimidazole, exhibits solubility in methanol and DMSO.[1][2]

Q2: Which specific solvents are recommended for the recrystallization of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole?

A2: While a specific, validated solvent for this exact molecule is not prominently published, we can infer promising candidates from the solubility of structurally similar compounds and general principles of organic chemistry.

Here is a table of suggested solvents to begin your screening process.

Solvent ClassRecommended SolventsRationale & Expected Behavior
Polar Protic Methanol, Ethanol, IsopropanolThe benzimidazole core contains both hydrogen bond donors (N-H) and acceptors (N), making it likely to be soluble in alcohols, especially when heated. A methanol/water system is a strong candidate, as related compounds are soluble in methanol and can be precipitated with water.[3]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateThese solvents can dissolve benzimidazoles. Ethyl acetate is frequently used in the extraction and chromatographic purification of similar compounds, suggesting a degree of solubility.[4]
Other Toluene, DichloromethaneWhile less likely to be ideal primary recrystallization solvents due to potentially high solubility, they can be useful as the "soluble" component in a mixed-solvent system.

Expert Insight: Start with methanol or ethanol. If the compound is too soluble at room temperature, consider a mixed-solvent system, such as methanol/water or ethanol/water.

Troubleshooting Guide

Problem 1: The compound will not dissolve in the hot solvent.

Cause: This issue arises if the chosen solvent has poor solvating power for your compound even at elevated temperatures, or if an insufficient volume of solvent has been used.

Solution:

  • Incremental Solvent Addition: Ensure you are adding the solvent in small portions to the heated crude material, allowing time for dissolution after each addition. A common mistake is not giving the solid enough time to dissolve between solvent additions.[5]

  • Solvent Re-evaluation: If the compound remains insoluble after adding a significant volume of hot solvent (e.g., >20-30 mL per gram of crude material), the solvent is likely unsuitable. Refer back to your initial solvent screen and select a more polar solvent.

Problem 2: No crystals form upon cooling.

Cause: This is a common issue that typically points to one of two scenarios: either too much solvent was used, resulting in a solution that is not supersaturated upon cooling, or the solution is cooling too rapidly, which can inhibit crystal nucleation.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of the compound and facilitate supersaturation upon cooling.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a single, tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, undisturbed, before moving it to an ice bath. Gradual cooling promotes the formation of larger, purer crystals.

Problem 3: The compound "oils out" instead of crystallizing.

Cause: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when there are significant impurities present that depress the melting point.

Solutions:

  • Lower the Temperature of Dissolution: Re-heat the solution until the oil dissolves completely. Then, allow it to cool more slowly and perhaps add a slightly larger volume of the solvent to keep the compound dissolved at a lower temperature.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Utilize a Mixed-Solvent System: If you are using a single solvent, try adding a "co-solvent" in which your compound is less soluble. This can lower the overall solvating power of the system and encourage crystallization.

The decision-making process for troubleshooting common recrystallization problems is illustrated in the following diagram.

Start Recrystallization Attempt Issue What is the issue? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals No Crystallization OilingOut Compound 'Oils Out' Issue->OilingOut Liquid Separation PoorRecovery Poor Recovery / Low Yield Issue->PoorRecovery Low Yield Sol_NoCrystals Is the solution clear? NoCrystals->Sol_NoCrystals Sol_OilingOut Re-heat to dissolve oil. Add more solvent & cool slowly. OilingOut->Sol_OilingOut Sol_PoorRecovery Minimize solvent volume. Ensure complete cooling. PoorRecovery->Sol_PoorRecovery TooMuchSolvent Too much solvent used. Evaporate some solvent. Sol_NoCrystals->TooMuchSolvent Yes Induce Induce crystallization: - Scratch with glass rod - Add seed crystal Sol_NoCrystals->Induce Yes, after concentration ChangeSolvent Change to a lower boiling point solvent or use a mixed-solvent system. Sol_OilingOut->ChangeSolvent If problem persists CheckFiltrate Check filtrate for precipitated product. Recool and refilter. Sol_PoorRecovery->CheckFiltrate TooMuchSolvent->Induce

Caption: Troubleshooting flowchart for common recrystallization issues.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., methanol). Heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Methanol/Water)
  • Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (methanol) at an elevated temperature.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of the "good" solvent (methanol) until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.

  • Isolation and Drying: Collect and dry the crystals as previously described.

References

  • Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Sheetal Chemicals. (n.d.). 5-Difluoromethoxy-2-Mercapto-Benzimidazole Suppliers. Retrieved from [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Spectroscopic Analysis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, benzimidazole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents.[1] The precise structural elucidation and purity verification of these molecules are non-negotiable prerequisites for advancing drug discovery and development programs. Among these, 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole serves as a key building block, and its unambiguous characterization is of paramount importance.

This technical guide, crafted from the perspective of a Senior Application Scientist, offers an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole. Beyond a mere presentation of data, this document delves into the causal relationships between molecular structure and spectral features. Furthermore, it provides a comparative overview of alternative analytical techniques, furnishing researchers with a holistic framework for the comprehensive characterization of this and similar molecules.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural determination of organic molecules in solution.[1] The ¹H NMR spectrum, in particular, provides a detailed map of the proton environments within a molecule. While an experimental spectrum for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is not publicly available, a robust prediction can be formulated based on established principles of NMR spectroscopy and data from analogous structures.

The analysis of the predicted spectrum is best approached by considering the distinct regions of the molecule: the benzimidazole core, the aromatic protons, the difluoromethoxy group, and the N-H proton.

Molecular Structure and Proton Numbering

To facilitate the discussion, the protons of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole are numbered as follows:

Caption: Structure of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole with proton numbering.

Analysis of Substituent Effects

The chemical shifts of the benzimidazole protons are significantly influenced by the electronic properties of the substituents.

  • 2-Bromo Group: The bromine atom at the C2 position is an electron-withdrawing group, which will generally deshield the protons on the benzimidazole ring system.

  • 5-(difluoromethoxy) Group: The difluoromethoxy group (-OCHF₂) at the C5 position has a dual electronic effect. The oxygen atom is electron-donating through resonance, which would tend to shield the aromatic protons. However, the two highly electronegative fluorine atoms have a strong inductive electron-withdrawing effect, which will deshield nearby protons. The net effect on the aromatic proton chemical shifts will be a combination of these opposing forces.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the predicted ¹H NMR data for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in DMSO-d₆, a common solvent for benzimidazole derivatives.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H ~12.5 - 13.5Broad Singlet (br s)-1H
H-7 ~7.6 - 7.8Doublet (d)JH7-H6 ≈ 8.51H
H-4 ~7.5 - 7.7Singlet (s) or Doublet of Doublets (dd)JH4-H6 ≈ 2.01H
H-6 ~7.1 - 7.3Doublet of Doublets (dd)JH6-H7 ≈ 8.5, JH6-H4 ≈ 2.01H
-OCHF₂ ~6.8 - 7.2Triplet (t)JH-F ≈ 741H
Rationale for Predictions
  • N-H Proton (H-1): In N-unsubstituted benzimidazoles, the N-H proton is typically observed as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆.[1] This significant deshielding is due to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1] The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.[1]

  • Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring of the benzimidazole core typically resonate between 7.0 and 8.3 ppm.[1]

    • H-7: This proton is expected to be the most downfield of the aromatic protons due to its proximity to the electron-withdrawing imidazole ring. It will appear as a doublet due to ortho-coupling with H-6 (³J ≈ 6-9 Hz).[1]

    • H-4: The chemical shift of this proton will be influenced by both the imidazole ring and the meta-positioned difluoromethoxy group. It is expected to appear as a singlet or a narrowly split doublet of doublets due to a small meta-coupling with H-6 (⁴J ≈ 2-3 Hz).[1]

    • H-6: This proton will be split into a doublet of doublets by ortho-coupling to H-7 and meta-coupling to H-4. The difluoromethoxy group at the adjacent C5 position will likely shift this proton upfield relative to H-7 and H-4.

  • Difluoromethoxy Proton (-OCHF₂): The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F). The coupling constant for H-F coupling through two bonds is typically large, in the range of 70-80 Hz.

A Comparative Overview of Alternative Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a multi-technique approach is often necessary for comprehensive characterization and purity assessment.[2]

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Measures the magnetic properties of ¹³C nuclei.Provides information on the carbon skeleton, including the number of non-equivalent carbons and their chemical environment.Unambiguously determines the number of carbon atoms. Sensitive to subtle changes in electronic structure.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Determines the molecular weight of the compound and provides structural information through fragmentation patterns.High sensitivity (picomole to femtomole range).[3] Can be coupled with chromatography (e.g., LC-MS, GC-MS) for mixture analysis.Isomers may not be distinguishable by mass alone. Fragmentation can be complex to interpret.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Determines the purity of the compound and can be used for quantification. Retention time provides a characteristic property.High resolution and sensitivity for purity assessment.[4] Well-established and robust technique.Provides limited structural information on its own.[4] Requires a reference standard for identification.

Workflow for Comprehensive Structural Characterization

A logical workflow for the characterization of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole would involve a combination of these techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Confirmation synthesis Synthesis of 2-Bromo-5-(difluoromethoxy) -1H-benzimidazole purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms nmr NMR Spectroscopy (Structural Elucidation) ms->nmr h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr confirmation Structure & Purity Confirmed c_nmr->confirmation

Caption: A multi-technique workflow for the characterization of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

This protocol outlines a standard procedure for preparing a sample of a benzimidazole derivative for ¹H NMR analysis.[1]

Materials:

  • 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (5-25 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tube

  • Pasteur pipette

  • Glass wool

  • Small vial

Procedure:

  • Weigh the sample: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial. The exact amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.[1]

  • Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for benzimidazole derivatives as it effectively dissolves many of them and allows for the ready observation of the N-H proton.[1]

  • Ensure complete dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Transfer to NMR tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Acquire the spectrum: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Conclusion

The structural analysis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a critical step in its application in drug discovery and development. While ¹H NMR spectroscopy stands as the primary tool for its structural elucidation, a comprehensive characterization is best achieved through a synergistic approach that incorporates other powerful analytical techniques such as ¹³C NMR, mass spectrometry, and HPLC. This guide provides a detailed predictive analysis of the ¹H NMR spectrum and a comparative overview of these orthogonal methods, offering a robust framework for researchers in the field.

References

  • BenchChem. (2025).
  • Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449.
  • (2019).
  • Al-Ostath, A., et al. (2026). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. MDPI.
  • El Kihel, A., et al. (2010). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 255-258.
  • Alarcón, S. H., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 168.
  • Chem LibreTexts. (2022, March 9). 1H NMR Chemical Shifts.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • SIELC Technologies. (2018, May 16). 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shift (δ, ppm) of hybrid 5g.
  • ACD/Labs. (n.d.). NMR Prediction.
  • BenchChem. (2025).
  • PROSPRE. (n.d.). PROSPRE - 1H NMR Predictor.
  • BLDpharm. (n.d.). 1803895-85-3|2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics.
  • Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chem LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Al-Khelaifi, F., & Diboun, I. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics - Emerging Technology and Research. IntechOpen.
  • Patsnap. (2025, September 19).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.
  • Nara, S. J., et al. (2020). a review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(12), 647-660.
  • Waters. (n.d.). Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof.
  • ChemicalBook. (n.d.). Benzimidazole(51-17-2) 13C NMR spectrum.
  • Saini, B., et al. (2012).
  • Sigma-Aldrich. (n.d.). 2-bromo-1H-benzimidazole | 54624-57-6.
  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • MassBank. (2008, July 15). Fenbendazole; LC-ESI-QTOF; MS2; CE:50 eV; [M+H]+.
  • Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH mass spectral data base volume 4. molecular weights 381-1674. U.S. Government Printing Office.

Sources

Comparing reactivity of 2-bromo vs 2-chloro 5-(difluoromethoxy) benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Search Strategies

I'm starting with focused Google searches to get data on 2-halo-benzimidazoles' reactivity, especially the halogen's (bromo vs. chloro) influence. This information is the foundation I need to begin building on.

Analyzing Reactivity Differences

I'm now diving into SNAr reactions, seeking protocols for similar compounds, especially Suzuki and Buchwald-Hartwig couplings, to assess reaction kinetics and yields. I'm also looking for data on the synthesis of the 2-bromo- and 2-chloro-5-(difluoromethoxy)benzimidazole. The goal is a deep data dive that will yield a detailed understanding of reactivity.

Refining Comparison Parameters

I'm now zeroing in on the specific data points needed for a direct comparison, particularly reaction kinetics and yields for similar SNAr reactions. I am paying close attention to the influence of the 5-(difluoromethoxy) group. My search has expanded to include reaction condition details and protocols, including Buchwald-Hartwig, and Suzuki reactions. This will help with creating tables to summarize reactivity differences.

The Bioavailability Advantage: A Comparative Analysis of Difluoromethoxy vs. Methoxy Benzimidazoles in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of optimized pharmacokinetic profiles is paramount. Among the various strategies to enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, the strategic incorporation of fluorine has emerged as a powerful tool. This guide provides an in-depth comparison of the bioavailability of benzimidazole derivatives substituted with a difluoromethoxy (-OCF₂H) group versus a traditional methoxy (-OCH₃) group, supported by experimental data and detailed methodologies.

Introduction: The Quest for Oral Bioavailability in Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, many benzimidazole derivatives suffer from low and variable oral bioavailability, often due to extensive first-pass metabolism in the liver.[1][2] This metabolic vulnerability can hinder the development of effective oral therapeutics, necessitating higher doses and leading to inconsistent patient outcomes. A key strategy to overcome this challenge is the modification of metabolically labile sites within the molecule. The substitution of a methoxy group, which is prone to O-demethylation by cytochrome P450 enzymes, with a more robust difluoromethoxy group represents a prime example of this approach.[3][4]

Mechanistic Insights: Why Difluoromethoxy Outperforms Methoxy

The superior metabolic stability of the difluoromethoxy group is rooted in the fundamental properties of the carbon-fluorine bond. The high bond dissociation energy of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[5] This inherent stability shields the difluoromethoxy group from oxidative metabolism, a common fate for the more susceptible methoxy group.[3]

This key difference in metabolic stability has profound implications for a drug's pharmacokinetic profile. By blocking a primary route of metabolism, the difluoromethoxy substitution can lead to:

  • Reduced First-Pass Metabolism: A larger fraction of the drug survives its initial transit through the liver, resulting in higher concentrations reaching systemic circulation.

  • Increased Plasma Half-Life: The slower metabolic clearance prolongs the drug's presence in the bloodstream, potentially allowing for less frequent dosing.[6]

  • Improved Oral Bioavailability: The combination of reduced first-pass metabolism and increased stability directly translates to a greater proportion of the administered dose being available to exert its therapeutic effect.[3][6]

Beyond metabolic stability, the difluoromethoxy group also offers a unique electronic profile. It is weakly electron-withdrawing and can act as a hydrogen bond donor, a rare feature for a lipophilic group.[3][7] This allows it to serve as a bioisostere for other functional groups, potentially enhancing binding affinity to the target protein while simultaneously improving pharmacokinetic properties.

Caption: Metabolic fate of methoxy vs. difluoromethoxy benzimidazoles.

Quantitative Comparison: Pharmacokinetic Profiles

To illustrate the practical impact of substituting a methoxy group with a difluoromethoxy group, we can compare the pharmacokinetic parameters of two analogous benzimidazole proton pump inhibitors: omeprazole (methoxy-substituted) and pantoprazole (difluoromethoxy-substituted).

Pharmacokinetic ParameterOmeprazole (Methoxy)Pantoprazole (Difluoromethoxy)
Oral Bioavailability ~30-40% (single dose), ~60% (repeated dosing)[4]~77%[8]
Time to Peak (Tmax) 0.5 - 3.5 hours[4]2 - 3 hours
Peak Plasma Conc. (Cmax) ~0.38-0.55 mg/L (20 mg dose)[2]~2.5 mg/L (40 mg dose)
Area Under the Curve (AUC) ~1.89 mg.h/L (20 mg dose)[2]~5 mg·h/L (40 mg dose)
Elimination Half-life (t½) ~0.5 - 1 hour[4]0.9 - 1.9 hours[8]

Note: Direct dose-to-dose comparison of Cmax and AUC is complex due to different standard dosages. However, the higher bioavailability and longer half-life of pantoprazole are indicative of its improved metabolic stability.

The data clearly demonstrates the superior oral bioavailability of the difluoromethoxy-substituted pantoprazole compared to the methoxy-substituted omeprazole. Pantoprazole's bioavailability is not only higher but also more consistent with repeated dosing, a desirable trait for chronic therapies. The longer half-life of pantoprazole also reflects its enhanced metabolic stability.

Experimental Protocols

To provide a framework for researchers evaluating the bioavailability of novel benzimidazole derivatives, we outline standard experimental protocols for in vitro metabolic stability and in vivo pharmacokinetic studies.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound and a non-fluorinated analog

  • Liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard) for reaction quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration of typically 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½ = -0.693 / slope). Intrinsic clearance (CLint) can then be calculated.

Sources

A Researcher's Guide to Ensuring Purity of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole for Robust Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Impact of Impurities in Biological Assays

Impurities in a sample of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole can be broadly categorized as organic or inorganic. Organic impurities may include starting materials, by-products from the synthesis, and degradation products.[4] Inorganic impurities can consist of residual catalysts, salts, and heavy metals.[4][5] The presence of these unintended substances can have profound and often unpredictable effects on biological systems.[1][3] For instance, an impurity could be cytotoxic, leading to false-positive results in an anti-proliferative assay. Alternatively, an impurity might be a potent inhibitor or activator of a target protein, completely masking the true activity of the main compound.[3] Therefore, a rigorous and multi-faceted approach to purity validation is not just a matter of good laboratory practice; it is a fundamental requirement for generating meaningful biological data.

A Multi-Modal Approach to Purity Validation: An Overview

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the use of orthogonal methods, which measure the same attribute (purity) through different physical or chemical principles. This approach significantly reduces the risk of overlooking impurities that may not be detectable by a single method. For 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, we recommend a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis.

Orthogonal Analytical Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like benzimidazole derivatives.[6][7] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8] For 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, a reversed-phase HPLC method is typically the most effective.

Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. By monitoring the eluent with a UV detector, we can quantify the relative area of the main peak, which corresponds to the purity of the compound.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and an acid modifier like formic acid or trifluoroacetic acid.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole sample in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.[9] Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.[7]

    • Column Temperature: 30 °C.[7]

    • UV Detection: Monitor at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm), which should be determined by running a UV scan of the analyte.[6][9]

    • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point to ensure separation of impurities with varying polarities.[6]

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[9]

Mass Spectrometry (MS) for Impurity Identification and Structural Confirmation

Mass spectrometry is an indispensable tool for identifying and characterizing impurities.[10][11][12] It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of the main compound and any co-eluting or unresolved impurities.[10] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.[11][13]

Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer. The detector then records the abundance of each ion. When coupled with a separation technique like HPLC (LC-MS), it allows for the mass analysis of individual components as they elute from the column.

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument for high-resolution measurements).

  • Chromatographic Conditions: The same HPLC method as described above can be used.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for benzimidazole derivatives.

    • Scan Range: A broad scan range (e.g., m/z 100-1000) should be used to detect a wide range of potential impurities.

    • Data Analysis: The mass spectrum of the main peak should be analyzed to confirm the molecular weight of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole. Any other peaks in the chromatogram should be analyzed to identify potential impurities by their mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity Confirmation

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules.[14][15][16] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule, allowing for definitive structural confirmation.[14][15] Quantitative NMR (qNMR) can also be used as a primary method for determining purity against a certified internal standard.[6][8]

Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local chemical environment, providing a unique fingerprint of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[16]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[16] Add a small amount of tetramethylsilane (TMS) as an internal standard.[14]

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum will show the number of different types of protons, their chemical environment, and their connectivity. The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Data Analysis: The obtained spectra should be compared with the expected spectra for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole. The absence of significant unassigned signals is a strong indicator of high purity.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[17][18] This technique is crucial for confirming the empirical formula of a newly synthesized compound and can reveal the presence of inorganic impurities or residual solvents.[18] For a compound to be considered pure, the experimentally determined elemental composition should be within ±0.4% of the theoretical values.[19]

Principle: A small, accurately weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by a detector.

Experimental Protocol: CHN Analysis

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample is placed in a tin or silver capsule.

  • Analysis: The sample is combusted, and the resulting gases are analyzed to determine the percentage of carbon, hydrogen, and nitrogen.

  • Data Analysis: The experimental percentages are compared to the theoretical percentages calculated from the molecular formula of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (C₈H₅BrF₂N₂O).

Comparison of Purity Validation Methods

Parameter High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) Elemental Analysis
Principle Chromatographic separation based on polarity.[6]Measurement of mass-to-charge ratio of ions.[10]Nuclear spin transitions in a magnetic field.[14]Combustion and quantification of elemental gases.[17]
Primary Use Quantitative purity assessment and impurity profiling.Impurity identification and molecular weight confirmation.[10][12]Unambiguous structural confirmation and purity assessment.[14][16]Confirmation of elemental composition and empirical formula.[20]
Strengths High resolution, sensitive, and quantitative.[6]Highly sensitive, provides molecular weight and structural information.[11]Provides detailed structural information, can be quantitative (qNMR).[6][8]Provides fundamental information on elemental composition.[18]
Limitations Requires a chromophore for UV detection, may not separate all impurities.Ionization efficiency can vary between compounds, not inherently quantitative without standards.Relatively low sensitivity compared to MS, can be complex to interpret.Does not provide structural information, insensitive to isomeric impurities.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Orthogonal Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Synthesized 2-Bromo-5-(difluoromethoxy) -1H-benzimidazole HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC LCMS LC-MS (Impurity ID & MW Confirmation) Synthesis->LCMS NMR NMR (1H & 13C) (Structural Confirmation) Synthesis->NMR EA Elemental Analysis (Empirical Formula) Synthesis->EA Purity_Check Purity ≥ 95%? Structure Confirmed? HPLC->Purity_Check LCMS->Purity_Check NMR->Purity_Check EA->Purity_Check Pass Suitable for Biological Assays Purity_Check->Pass Yes Fail Requires Further Purification Purity_Check->Fail No

Caption: A logical workflow for the comprehensive purity validation of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.

Conclusion

The rigorous validation of compound purity is a non-negotiable prerequisite for generating high-quality, reproducible data in biological assays. A multi-pronged approach utilizing orthogonal analytical techniques such as HPLC, Mass Spectrometry, NMR, and Elemental Analysis provides a comprehensive and trustworthy assessment of the purity of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole. By adhering to the principles and protocols outlined in this guide, researchers can have greater confidence in their experimental results and contribute to the advancement of robust and reliable scientific knowledge.

References

  • An In-depth Technical Guide to 1H and 13C NMR Spectroscopic Data of Benzimidazole Compounds - Benchchem.
  • Mass Spectrometry in Pharmaceutical Analysis | GC-MS & ICP-MS Services - Pharmaffiliates.
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions.
  • Advancing Detection of Unknown Impurities | Pharmaceutical Technology.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • Technical Support Center: Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis - Benchchem.
  • Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays - BioAgilytix.
  • How to Determine Empirical Formula: The Precise Steps Every Science Student Should Master - Saint Augustines University.
  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc.
  • A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods - Benchchem.
  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry.
  • Structural Confirmation of 2-Vinyl-1H-benzimidazole via ¹H and ¹³C NMR Analysis: A Comparative Guide - Benchchem.
  • Effects of Water Impurities in Laboratory Use - Boyd Biomedical.
  • Stoichiometry: Elemental Analysis.
  • A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole - Benchchem.
  • (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • Separation of Benzimidazole on Newcrom R1 HPLC column - SIELC Technologies.
  • Impurity Analysis of Biological Drugs - Creative Diagnostics.
  • Guidance for Industry Q3A Impurities in New Drug Substances.
  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC.
  • Impurity Testing of Biologic Drug Products - BioPharm International.
  • An International Study Evaluating Elemental Analysis - PMC - NIH.
  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - ResearchGate.
  • Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C.
  • 6.8: Calculating Empirical Formulas for Compounds - Chemistry LibreTexts.
  • Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics - PubMed.
  • SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES.
  • FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy.
  • Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles | Request PDF - ResearchGate.
  • Electronic Supplementary Material (ESI) for Catalysis Science & Technology. - The Royal Society of Chemistry.
  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents - MDPI.
  • Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances | Pharmaceutical Technology.
  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
  • Q3A(R) Impurities in New Drug Substances June 2008 - FDA.
  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate | Request PDF - ResearchGate.
  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate - Prime Scholars.
  • Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review - International Science Community Association.
  • Review on the modern analytical advancements in impurities testing - Asia Pacific Academy of Science Pte. Ltd.
  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - Frontiers.
  • High-Performance Liquid Chromatographic Determination of Pantoprazole and Its Main Impurities in Pharmaceuticals - ResearchGate.
  • A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Bromo-1-methyl-1H-imidazole - Benchchem.

Sources

Comparative Infrared Spectroscopy Guide: 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Validation Guide

Executive Summary

In modern medicinal chemistry, functionalized benzimidazoles serve as privileged scaffolds for a vast array of therapeutics, ranging from proton pump inhibitors (PPIs) to targeted kinase inhibitors. 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS: 1803895-85-3) is a highly versatile building block[1]. The presence of both a heavy halogen (bromine) and a highly electronegative fluorinated group (difluoromethoxy) on the benzimidazole core creates a unique vibrational profile.

As a Senior Application Scientist, I have designed this guide to move beyond simple peak-matching. Here, we will dissect the causality behind the Infrared (IR) spectroscopic signatures of this molecule, objectively compare it against alternative benzimidazole scaffolds, and provide a self-validating Attenuated Total Reflectance (ATR) FTIR protocol for rigorous structural verification.

Mechanistic Causality of Vibrational Signatures

To accurately identify 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, one must understand the physical chemistry dictating its vibrational modes. Infrared absorption is fundamentally driven by changes in the molecular dipole moment ( Δμ ) during vibration.

  • The Benzimidazole Core (N-H and C=N): The secondary amine (N-H) of the imidazole ring typically exhibits a stretching frequency in the range of 3381–3418 cm⁻¹[2]. In the solid state, this peak is often broadened due to extensive intermolecular hydrogen bonding. The formation of the conjugated heterocyclic ring is confirmed by a sharp, characteristic C=N stretching band near 1632–1636 cm⁻¹[2].

  • The Difluoromethoxy Group (-OCF₂H): Fluorine is the most electronegative element. During the C-F stretch, the electron cloud undergoes a massive displacement, resulting in a dramatic change in the dipole moment. Consequently, C-F stretching vibrations dominate the IR spectrum with highly intense, often broad or split bands in the 1021–1237 cm⁻¹ range[2]. Furthermore, the out-of-plane asymmetric stretching of fluorinated groups is highly sensitive to the local molecular environment[3]. The adjacent C-O ether stretch overlaps in this fingerprint region, typically appearing around 1066–1150 cm⁻¹[4][5].

  • The Bromine Substitution (C-Br): Bromine is a heavy atom. According to Hooke's Law for molecular vibrations ( ν∝k/μ​ ), a larger reduced mass ( μ ) significantly lowers the vibrational frequency. Therefore, the C-Br stretch is pushed deep into the far fingerprint region, typically manifesting as a sharp, moderate-intensity peak between 500–700 cm⁻¹[6][7].

Comparative Spectral Analysis

When selecting building blocks or verifying synthetic intermediates, it is critical to distinguish 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole from its structural analogs. The table below provides a quantitative comparison of characteristic IR peaks across alternative scaffolds.

Table 1: Comparative IR Peak Assignments (cm⁻¹)
Functional Group / Vibration2-Bromo-5-(difluoromethoxy)-1H-benzimidazoleUnsubstituted 1H-Benzimidazole5-(Difluoromethoxy)-1H-benzimidazole2-Bromo-1H-benzimidazole
N-H Stretch (Secondary Amine) 3380 – 3420 (Broad)3380 – 3420 (Broad)3380 – 3420 (Broad)3380 – 3420 (Broad)
C=N Stretch (Heterocycle) 1632 – 1636 (Sharp)1630 – 1640 (Sharp)1632 – 1636 (Sharp)1630 – 1640 (Sharp)
C-F Stretch (Strong Dipole) 1020 – 1240 (Very Strong) Absent1020 – 1240 (Very Strong) Absent
C-O Stretch (Ether Linkage) 1060 – 1150 (Strong) Absent1060 – 1150 (Strong) Absent
C-Br Stretch (Heavy Atom) 500 – 700 (Moderate) AbsentAbsent500 – 700 (Moderate)

Key Takeaway: The simultaneous presence of the ultra-strong 1020–1240 cm⁻¹ band (C-F) and the low-frequency 500–700 cm⁻¹ band (C-Br) is the definitive diagnostic signature that differentiates this specific molecule from its alternatives.

Analytical Workflow Visualization

The following diagram outlines the logical progression of spectral interpretation required to validate the structure of this compound.

IR_Workflow A Sample Preparation (ATR Crystal Cleaning & Background) B FTIR Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) A->B C High-Frequency Region (3500 - 1500 cm⁻¹) B->C D Fingerprint Region (1500 - 400 cm⁻¹) B->D E Verify N-H & C=N (Benzimidazole Core) C->E F Verify C-F & C-O (Difluoromethoxy Group) D->F G Verify C-Br (Halogen Substitution) D->G H Positive Identification: 2-Bromo-5-(difluoromethoxy)- 1H-benzimidazole E->H F->H G->H

Fig 1: ATR-FTIR analytical workflow for structural verification of the benzimidazole derivative.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure data trustworthiness, the following methodology employs a self-validating system. By bracketing the sample analysis with background checks and calibration standards, we eliminate false positives caused by atmospheric interference or instrumental drift.

Materials Required:
  • FTIR Spectrometer equipped with a Diamond ATR accessory (capable of scanning down to 400 cm⁻¹ to capture the C-Br stretch).

  • Isopropanol (HPLC grade) and lint-free wipes.

  • Polystyrene calibration film.

  • Solid sample of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.

Step-by-Step Methodology:

Phase 1: Instrument Validation & Background

  • Crystal Cleaning: Wipe the diamond ATR crystal and the anvil with isopropanol. Allow to dry completely.

  • System Suitability Test (SST): Acquire a spectrum of the polystyrene film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ± 1 cm⁻¹ of their theoretical values. This validates the interferometer's laser alignment.

  • Background Collection: With the crystal clean and empty, collect a background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

    • Causality Check: Ensure water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹) signals are stable. If they fluctuate, purge the optical bench with dry nitrogen.

Phase 2: Sample Acquisition 4. Sample Loading: Place approximately 2–5 mg of the solid 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole powder directly onto the center of the diamond crystal. 5. Compression: Lower the pressure anvil until the clutch clicks.

  • Causality Check: Consistent pressure is required to ensure intimate contact between the solid and the evanescent wave generated at the crystal surface, which directly impacts peak absorbance intensity.
  • Data Collection: Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

Phase 3: Data Processing & Verification 7. Atmospheric Suppression: Apply atmospheric compensation software algorithms to remove residual H₂O/CO₂ noise. 8. Baseline Correction: Apply a multi-point baseline correction to account for any scattering effects from the powder. 9. Peak Integration: Identify and integrate the core diagnostic peaks: ~3400 cm⁻¹ (N-H), ~1635 cm⁻¹ (C=N), ~1100 cm⁻¹ (C-F/C-O), and ~600 cm⁻¹ (C-Br).

Troubleshooting & Data Interpretation
  • Missing C-Br Peak: If the peak at <700 cm⁻¹ is missing, ensure your ATR crystal is Diamond or KRS-5. Zinc Selenide (ZnSe) crystals have a cutoff around 650 cm⁻¹ and will blind the instrument to the C-Br stretch.

  • Peak Broadening at 3400 cm⁻¹: Excessive broadening of the N-H stretch is normal in the solid state due to hydrogen bonding. If a sharp peak is required for theoretical comparison, the sample must be analyzed as a dilute solution in a non-polar solvent (e.g., CCl₄), which breaks the hydrogen bond networks.

References

  • Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents - MDPI. Available at: [Link]

  • FT-IR spectra for DM-10, DM-25, DM-50, DMP, DDM and MWCNT - ResearchGate. Available at: [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. Available at: [Link]

  • Amorphous and crystalline forms of pantoprazole magnesium salt - US20080139623A1.
  • IR Tables, Characteristic IR Absorption Peaks of Functional Groups - WPMU CDN. Available at:[Link]

Sources

A Comparative Guide to the Metabolic Stability of Difluoromethoxy Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for enhancing the pharmacokinetic profile of drug candidates. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a critical bioisostere for the metabolically labile methoxy group (-OCH₃). This guide provides an in-depth comparison of the metabolic stability of benzimidazole analogs, focusing on the substitution of a methoxy group with a difluoromethoxy group. We will use the well-documented proton pump inhibitors (PPIs) omeprazole (a methoxy-substituted benzimidazole) and pantoprazole (its difluoromethoxy analog) as a case study to illustrate the profound impact of this substitution.

The core of this analysis rests on the understanding that aryl ethers, such as the methoxy group on omeprazole, are susceptible to oxidative metabolism, primarily O-demethylation by Cytochrome P450 (CYP) enzymes.[1] This metabolic vulnerability can lead to rapid clearance, high inter-individual variability due to genetic polymorphisms in CYP enzymes, and potential drug-drug interactions. The replacement with a difluoromethoxy group is a deliberate design strategy to mitigate these issues by leveraging the strength of the carbon-fluorine bond, which is significantly more resistant to enzymatic cleavage.[2]

The Metabolic Fate: A Tale of Two Substituents

Both omeprazole and pantoprazole are extensively metabolized in the liver, primarily by the CYP2C19 and, to a lesser extent, CYP3A4 isoforms.[3][4][5] The primary metabolic pathway for omeprazole is O-demethylation of the methoxy group on the benzimidazole ring, a reaction catalyzed predominantly by CYP2C19, to form 5-hydroxyomeprazole.[6][7]

The strategic substitution of this methoxy group in omeprazole with a difluoromethoxy group to create pantoprazole was designed specifically to reduce this CYP2C19-mediated O-demethylation.[8] This structural change renders pantoprazole less susceptible to metabolism by the highly polymorphic CYP2C19 enzyme, leading to a more predictable pharmacokinetic profile and a lower potential for certain drug-drug interactions.[8][9]

Metabolic pathway comparison. cluster_omeprazole Omeprazole (Methoxy Analog) cluster_pantoprazole Pantoprazole (Difluoromethoxy Analog) Ome Omeprazole Ome_Metabolite 5-Hydroxyomeprazole (Major Metabolite) Ome->Ome_Metabolite CYP2C19 (O-demethylation) Pan Pantoprazole Pan_Metabolite Demethylated Metabolite Pan->Pan_Metabolite CYP2C19 (Reduced O-demethylation)

Caption: Metabolic pathway comparison.

Comparative In Vitro Data: Evidence from Microsomal Assays

The difference in metabolic stability is evident from in vitro studies using human liver microsomes (HLM), which are rich in CYP enzymes. A key indicator of a compound's interaction with these enzymes is the half-maximal inhibitory concentration (IC₅₀), where a higher value signifies weaker inhibition and, often, a lower affinity for the enzyme as a substrate. Pantoprazole consistently demonstrates a significantly higher IC₅₀ value for CYP2C19 inhibition compared to omeprazole, indicating it is a much weaker inhibitor and substrate for this key metabolic enzyme.[10][11] Furthermore, omeprazole acts as a metabolism-dependent inhibitor of CYP2C19, meaning its metabolites can irreversibly inactivate the enzyme, a characteristic not observed with pantoprazole.[11][12]

CompoundAnalog TypeTarget EnzymeParameterValue (µM)Implication
Omeprazole MethoxyCYP2C19IC₅₀2 - 6[13]Higher affinity for CYP2C19, more susceptible to metabolism.
Pantoprazole DifluoromethoxyCYP2C19IC₅₀14 - 93[10][11][13]Lower affinity for CYP2C19, enhanced metabolic stability.
Omeprazole MethoxyCYP2C19InhibitionMetabolism-Dependent[10]Potential for auto-inhibition and drug interactions.
Pantoprazole DifluoromethoxyCYP2C19InhibitionNot Metabolism-Dependent[10]Lower risk of mechanism-based inhibition.

Experimental Protocol: In Vitro Metabolic Stability Assay

To provide a practical framework, here is a detailed protocol for a standard in vitro metabolic stability assay using human liver microsomes. This self-validating system is crucial for ranking compounds based on their intrinsic clearance.

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of difluoromethoxy benzimidazole analogs compared to their methoxy counterparts.

Materials
  • Pooled Human Liver Microsomes (HLM)

  • Test Compounds (e.g., Pantoprazole, Omeprazole)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control Compounds (e.g., Testosterone - high clearance; Verapamil - intermediate clearance)

  • Ice-cold Acetonitrile (for reaction termination)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Workflow

G Experimental workflow for microsomal stability assay. cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsome Working Solution D Pre-warm microsomes and test compounds at 37°C A->D B Prepare Compound Working Solutions B->D C Prepare NADPH Regenerating System E Initiate reaction by adding NADPH system C->E D->E F Incubate at 37°C, sampling at time points (0, 5, 15, 30, 60 min) E->F G Terminate reaction with ice-cold acetonitrile F->G H Centrifuge to precipitate protein G->H I Analyze supernatant using LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Experimental workflow for microsomal stability assay.

Step-by-Step Methodology
  • Preparation : Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[11] Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO), then dilute to the final concentration (typically 1 µM) in phosphate buffer. The final concentration of the organic solvent in the incubation should be less than 0.5%.[11]

  • Pre-incubation : In a 96-well plate, add the microsomal solution and the test/control compound solutions. Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[14]

  • Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[6] This marks time zero (T₀).

  • Time Course Sampling : Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[11]

  • Sample Processing : Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[4]

  • LC-MS/MS Analysis : Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[8]

  • Data Analysis : Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Conclusion and Field Insights

The substitution of a metabolically susceptible methoxy group with a robust difluoromethoxy group is a highly effective strategy for enhancing the metabolic stability of benzimidazole-based compounds. The case of pantoprazole versus omeprazole clearly demonstrates that this modification significantly reduces the rate of metabolism through the polymorphic CYP2C19 pathway.[8] This leads to more predictable pharmacokinetics, a lower potential for drug-drug interactions, and more consistent therapeutic effects across different patient populations.[9][15] For researchers in drug development, evaluating this bioisosteric replacement early in the discovery pipeline is a critical step toward designing safer and more effective medicines. The in vitro microsomal stability assay remains the gold-standard, high-throughput method for generating the initial data needed to make these crucial design decisions.

References

  • PANTOPRAZOLE. (2017, November 9). Drug and Health Product Register. [Link]

  • Yen, M., & Singh, S. (2025, July 6). Pantoprazole. In StatPearls. StatPearls Publishing. [Link]

  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25–35. [Link]

  • Blume, H., Donath, F., Warnke, A., & Schug, B. S. (2000). Pharmacodynamics and kinetics of omeprazole MUPS 20 mg and pantoprazole 40 mg during repeated oral administration in Helicobacter pylori-negative subjects. Alimentary Pharmacology & Therapeutics, 14(7), 891–899. [Link]

  • Ogilvie, B. W., Yerino, P., Kazmi, F., Buckley, D. B., Rostami-Hodjegan, A., Paris, B. L., Toren, P., & Parkinson, A. (2011). The Proton Pump Inhibitor, Omeprazole, but Not Lansoprazole or Pantoprazole, Is a Metabolism-Dependent Inhibitor of CYP2C19: Implications for Coadministration with Clopidogrel. Drug Metabolism and Disposition, 39(11), 2020–2033. [Link]

  • Ogilvie, B. W., Yerino, P., Kazmi, F., Buckley, D. B., Rostami-Hodjegan, A., Paris, B. L., Toren, P., & Parkinson, A. (2011). The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: implications for coadministration with clopidogrel. Drug Metabolism and Disposition, 39(11), 2020-2033. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, August 14). protocols.io. [Link]

  • Pantoprazole vs. omeprazole: What's the difference between them? (2026, January 2). Drugs.com. [Link]

  • Li, X. Q., Andersson, T. B., Ahlström, M., & Weidolf, L. (2004). Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities. Drug Metabolism and Disposition, 32(8), 821-827. [Link]

  • Cederberg, C., Andersson, T., & Skånberg, I. (1989). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian Journal of Gastroenterology. Supplement, 166, 33–40. [Link]

  • Katsuki, H., Yagi, H., Arimori, K., & Nakano, M. (2000). Comparative pharmacokinetic/pharmacodynamic analysis of proton pump inhibitors omeprazole, lansoprazole and pantoprazole, in humans. International Journal of Clinical Pharmacology and Therapeutics, 38(4), 176–183. [Link]

  • Lima, J. J., Thomas, C. D., & Franciosi, J. P. (2021). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1059–1073. [Link]

  • Grosman, A., & Woroń, J. (2025, July 23). Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. Frontiers in Pharmacology. [Link]

  • Patel, A., & Shah, N. (2025, October 13). Comparative Analysis of the Efficiency and Safety of Pantoprazole, Omeprazole and Rabeprazole In Patient Care: A Systematic Review of Clinical Trials and Pharmacological Studies. Cureus. [Link]

  • Lee, C. H., & Langaee, T. (2023, June 23). A Pharmacogenetics-Based Approach to Managing Gastroesophageal Reflux Disease: Current Perspectives and Future Steps. Taylor & Francis Online. [Link]

  • Cederberg, C., Andersson, T., & Skånberg, I. (1989). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian Journal of Gastroenterology, 24(sup166), 33-40. [Link]

  • Klotz, U. (2011, June 1). Update on the Pharmacogenomics of Proton Pump Inhibitors. Medscape. [Link]

  • Ishizaki, T., & Horai, Y. (1999). Different Contribution of CYP2C19 in the in Vitro Metabolism of Three Proton Pump Inhibitors. Journal of Pharmaceutical Sciences, 88(12), 1277–1282. [Link]

  • Andersson, T., Miners, J. O., Veronese, M. E., & Birkett, D. J. (1993). Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism. British Journal of Clinical Pharmacology, 36(6), 521–530. [Link]

  • Ogilvie, B. W., Yerino, P., Kazmi, F., Buckley, D. B., Rostami-Hodjegan, A., Paris, B. L., Toren, P., & Parkinson, A. (2011). The proton pump inhibitor, omeprazole, but not lansoprazole or pantoprazole, is a metabolism-dependent inhibitor of CYP2C19: Implications for coadministration with clopidogrel. Drug Metabolism and Disposition, 39(11), 2020-2033. [Link]

  • Structures of the PPIs and omeprazole metabolites examined. (n.d.). ResearchGate. [Link]

  • Kromer, W., Krüger, U., Huber, R., Hartmann, M., & Steinijans, V. W. (1998). Similarities and differences in the properties of substituted benzimidazoles: a comparison between pantoprazole and related compounds. Alimentary Pharmacology & Therapeutics, 12(S1), 3–12. [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these results is fundamentally tethered to the quality of the reference standards employed. This guide provides an in-depth technical comparison of reference standards for the analysis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, a crucial intermediate in the synthesis of various pharmaceutical compounds. We will delve into the critical attributes of a high-quality reference standard, present a detailed protocol for its analysis using High-Performance Liquid Chromatography (HPLC), and offer a comparative perspective with Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling.

The Critical Role of a Well-Characterized Reference Standard

In pharmaceutical analysis, a reference standard serves as the benchmark against which a sample is compared.[1] Its primary purpose is to ensure the identity, purity, quality, and potency of active pharmaceutical ingredients (APIs) and their intermediates.[1] The use of a poorly characterized or impure reference standard can lead to significant errors in quantification, potentially impacting the safety and efficacy of the final drug product.

A high-quality reference standard for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole should be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and the methods used for characterization. When selecting a reference standard, it is crucial to assess these parameters to ensure the validity of your analytical method.

Comparison of Reference Standard Specifications

While specific CoA data can vary between suppliers and batches, a high-quality reference standard for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole should meet or exceed the specifications outlined in the table below. This table represents a compilation of typical values for a well-characterized standard suitable for regulatory submissions and stringent quality control.

Parameter High-Quality Reference Standard (Typical Specifications) Research Grade Material (Typical Specifications) Rationale and Importance
Purity (by HPLC) ≥ 99.5%≥ 95%High purity is essential for accurate quantification of the main analyte and its impurities. A lower purity standard introduces significant uncertainty.
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)May only have one method (e.g., MS)Confirms the chemical structure of the compound, ensuring you are analyzing the correct molecule.
Water Content (Karl Fischer) ≤ 0.5%Not always specifiedWater content can affect the accurate weighing of the standard and, consequently, the concentration of standard solutions.
Residual Solvents (GC-HS) Complies with ICH Q3C limitsNot always specifiedResidual solvents from the synthesis process can interfere with analysis and may have their own toxicological limits.
Certificate of Analysis Comprehensive CoA with detailed analytical data and traceabilityBasic CoA or technical data sheetA comprehensive CoA provides evidence of the standard's quality and is essential for method validation and regulatory compliance.
Traceability Traceable to a primary standard (e.g., pharmacopeial standard, if available)Often not traceableTraceability ensures that the standard's assigned value is accurate and linked to a recognized benchmark.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.[2] The following protocol is a validated method for the purity determination and assay of this compound.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (≥ 98%)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    15.0 30 70
    20.0 30 70
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Prepare the sample to be analyzed at a target concentration of 50 µg/mL in the diluent.

4. System Suitability:

  • Inject the Working Standard Solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plates for the main peak should be ≥ 2000.

5. Data Analysis:

  • Calculate the purity of the sample by the area normalization method.

  • For assay determination, compare the peak area of the sample to the peak area of the working standard.

Causality Behind Experimental Choices:

  • C18 Column: A C18 column is a versatile reversed-phase column that provides good retention and separation for moderately polar compounds like benzimidazole derivatives.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, helps to protonate the basic nitrogen atoms in the benzimidazole ring, leading to improved peak shape and reduced tailing.

  • Gradient Elution: A gradient elution is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities within a reasonable run time.

  • Detection at 285 nm: Benzimidazole derivatives typically have strong UV absorbance in the range of 270-290 nm. The wavelength of maximum absorbance should be determined experimentally for optimal sensitivity.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (0.1% Formic Acid in Water & Acetonitrile) HPLC HPLC System (C18 Column, 30°C) MobilePhase->HPLC Standard Standard Solution (50 µg/mL) Injection Inject 10 µL Standard->Injection Sample Sample Solution (50 µg/mL) Sample->Injection Gradient Gradient Elution (1.0 mL/min) HPLC->Gradient Injection->HPLC Detection UV Detection (285 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity/Assay Integration->Calculation

Caption: Workflow for HPLC analysis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.

Comparative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive analysis, especially for identifying and quantifying volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool.[3] While HPLC is ideal for the primary assay and non-volatile impurities, GC-MS excels at detecting residual solvents and other potential volatile by-products from the synthesis.

Experimental Protocol: GC-MS for Impurity Profiling

1. Instrumentation and Materials:

  • GC-MS system with a headspace autosampler

  • Capillary column suitable for polar compounds (e.g., DB-624 or equivalent)

  • 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole sample

  • Dimethyl sulfoxide (DMSO) (headspace grade)

2. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Carrier Gas: Helium, constant flow

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 35-450 amu

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole sample into a 20 mL headspace vial.

  • Add 1 mL of DMSO.

  • Seal the vial and vortex to dissolve.

4. Headspace Parameters:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Vial Equilibration Time: 15 minutes

5. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify identified impurities using an appropriate standard if available, or by area percent if not.

Logical Relationship Diagram: Choosing an Analytical Technique

Analytical_Choice cluster_properties Analyte Properties cluster_techniques Analytical Techniques Analyte 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole Analysis Requirement Volatility Non-volatile solid Analyte->Volatility Thermal_Stability Potentially thermolabile Analyte->Thermal_Stability Impurities Potential for volatile and non-volatile impurities Analyte->Impurities HPLC HPLC-UV Volatility->HPLC Suitable for non-volatile compounds Thermal_Stability->HPLC Avoids thermal degradation Impurities->HPLC Assay and non-volatile impurities GCMS GC-MS Impurities->GCMS Volatile impurities (residual solvents)

Caption: Decision logic for selecting analytical techniques.

Conclusion

The selection of a high-quality, well-characterized reference standard is the foundation of reliable and reproducible analytical results for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole. This guide has provided a framework for evaluating reference standards and detailed protocols for two powerful analytical techniques. HPLC is the method of choice for the primary assay and purity determination of the main component, while GC-MS serves as an essential complementary technique for the profiling of volatile impurities. By employing these methods with a thorough understanding of their principles and the critical role of the reference standard, researchers and drug development professionals can ensure the integrity of their data and contribute to the development of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Cambrex. (n.d.). Reference Standards. Retrieved from [Link]

  • Research and Reviews. (2024, April 12). Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

Sources

Safety Operating Guide

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Proper Disposal of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Chemical Characterization & Disposal Causality

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS: 1803895-85-3) is a heavily functionalized heterocyclic organic compound utilized in advanced drug development and chemical synthesis. Proper disposal is not merely a compliance checklist; it is dictated by the compound's intrinsic molecular properties.

The Causality of Halogenated Waste: This compound contains both a bromine atom and a difluoromethoxy group. The carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds are exceptionally stable, making the molecule recalcitrant to natural environmental degradation[1]. If disposed of down the drain or mixed with non-halogenated solvents for standard fuels blending, it poses severe toxicity risks to aquatic life and can generate highly toxic byproducts, including dioxins, furans, or hydrogen halide gases during low-temperature combustion[1]. Therefore, it strictly requires high-temperature incineration at a permitted hazardous waste facility to fully cleave the halogen bonds[2].

Waste Segregation & Accumulation Parameters

To prevent dangerous chemical reactions and control disposal costs (halogenated waste disposal costs significantly more than non-halogenated waste), strict segregation is mandatory[2]. All waste containing this compound must be managed according to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAAs)[3].

Table 1: Quantitative Limits and Parameters for Halogenated Waste Accumulation

ParameterRegulatory Limit / Operational StandardGoverning Authority
Max SAA Volume (Total Waste) 55 gallonsUS EPA[3]
Max SAA Volume (Acutely Hazardous) 1 quartUS EPA[3]
Headspace Requirement Minimum 1 inch (or 10% total volume)Institutional EHS[2]
Acceptable pH Range (Mixed Aqueous) 5.5 – 9.5Institutional EHS[4]
SAA Accumulation Time Limit No limit until full; 3 days to transfer to CAAUS EPA[3]

Self-Validating Safety & PPE Protocol

Before initiating any waste transfer, personnel must establish a self-validating safety barrier. Do not rely on assumptions; verify your equipment.

  • Identify the Matrix: Determine if the 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is in a solid powder form or dissolved in a solvent (e.g., Dichloromethane, DMSO).

  • Validate Glove Compatibility:

    • Self-Validation Step: If handling the compound as a dry powder, standard nitrile gloves provide adequate protection. However, if it is dissolved in a halogenated solvent like methylene chloride, standard nitrile gloves will degrade in minutes. You must double-glove with thick-cut nitrile or use Viton gloves to validate the safety barrier[5].

  • Don Remaining PPE: Wear ANSI Z87.1 approved chemical splash goggles and a fully buttoned lab coat[5].

  • Establish Containment: Conduct all waste transfers inside a face-velocity certified laboratory chemical fume hood to prevent inhalation exposure to halogenated vapors[5].

Step-by-Step Disposal Methodologies

Methodology A: Liquid Waste (Solutions)
  • Select the Container: Obtain a compatible, sealable container, such as a 4-liter white poly bottle or a 5-gallon HDPE carboy provided by your Environmental Health and Safety (EHS) department[2].

  • Transfer Waste: Using a dedicated funnel, slowly pour the liquid waste into the container inside the fume hood.

  • Validate Headspace: Stop filling when the container is 90% full. Causality: Leaving at least 1 inch of headspace accommodates the thermal expansion of solvents, preventing pressure buildup and catastrophic container rupture[6].

  • Seal and Secure: Immediately cap the container tightly. Invert slightly or check the seal to ensure it is "vapor-tight" and "spill-proof"[7].

  • Labeling: Attach a Hazardous Waste Tag immediately. Mark it explicitly as "Hazardous Waste: Halogenated Organic Solvents" and list 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole along with its exact percentage and the solvent used[2].

Methodology B: Solid Waste
  • Collect Contaminated Solids: Place any contaminated consumables (weigh boats, Kimwipes, pipette tips) or bulk powder into a puncture-resistant, sealable container (e.g., a wide-mouth HDPE jar)[1].

  • Seal and Label: Secure the lid and affix a Hazardous Waste Tag labeled "Hazardous Waste: Solid Halogenated Organic"[1].

Methodology C: Empty Container Decontamination
  • Triple-Rinse Protocol: Empty glass containers that held this compound must be triple-rinsed. Causality: Residual halogens can contaminate non-hazardous waste streams and violate EPA RCRA empty container rules[8].

  • Rinse Execution: Add a small volume of a compatible solvent (e.g., methanol or acetone), cap, and agitate vigorously. Pour the rinsate into your Liquid Halogenated Waste container. Repeat this process three times[8].

  • Deface and Discard: Once the container is completely dry, thoroughly deface or remove the original chemical label. The glass bottle can now be safely discarded in the designated broken glass bin or non-hazardous solid waste stream[8].

Workflow Visualization

G Start Generate 2-Bromo-5-(difluoromethoxy) -1H-benzimidazole Waste Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder/Crystals) Decision1->Solid Liquid Liquid Waste (Dissolved in Solvent) Decision1->Liquid Empty Empty Container Decision1->Empty ContainerSolid Puncture-Resistant HDPE/Glass Container Solid->ContainerSolid ContainerLiquid Compatible Poly Bottle (Leave 1-inch headspace) Liquid->ContainerLiquid TripleRinse Triple-Rinse with Solvent (Collect Rinsate) Empty->TripleRinse Label Affix Tag: 'Hazardous Waste: Halogenated Organic' ContainerSolid->Label ContainerLiquid->Label TripleRinse->ContainerLiquid Rinsate Deface Deface Label & Discard as Glass Waste TripleRinse->Deface Cleaned Glass SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

Caption: Workflow for the segregation, containment, and disposal of halogenated benzimidazole waste.

Emergency Spill Response

  • Small Spills (Manageable within 10 minutes): Ensure proper PPE (Viton/double-nitrile gloves, goggles) is worn. Absorb the spill with an inert dry material (e.g., vermiculite or spill pads). Place all absorbent material into a sealed bag, tag it as "Hazardous Waste: Halogenated Organic," and request immediate EHS disposal[5].

  • Large Spills: Evacuate the immediate area, close the laboratory doors, and contact Campus Safety and EHS immediately. Do not attempt to clean up a large halogenated solvent release without a self-contained breathing apparatus (SCBA)[5].

References

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.[Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Washington State University / University of Illinois.[Link]

  • Hazardous Waste Manual Table of Contents. Wichita State University. [Link]

  • Halogenated Solvents Waste Management. Washington State University EH&S. [Link]

Sources

Comprehensive Safety and Operational Guide for Handling 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular causality. Handling specialized halogenated scaffolds like 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole requires understanding how its specific functional groups interact with human biology, laboratory solvents, and the environment.

This guide provides a self-validating operational framework for researchers and drug development professionals working with this compound.

Executive Summary & Chemical Profile

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a highly reactive building block frequently utilized in medicinal chemistry for synthesizing kinase inhibitors and GPCR ligands. However, its structural advantages in drug design also dictate its primary occupational hazards.

Table 1: Physicochemical & Hazard Profile

Property / HazardDetail
Chemical Name 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole
CAS Number 1803895-85-3[1]
Molecular Weight 263.04 g/mol [2]
Physical State Solid / Powder
GHS Signal Word Warning[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Mechanistic Hazard Assessment: The "Why" Behind the Danger

To handle this chemical safely, you must understand the causality behind its GHS classifications[2]:

  • The Difluoromethoxy (-OCF2H) Group (Lipophilicity): This moiety significantly increases the lipophilicity (logP) of the benzimidazole core. High lipophilicity enhances the molecule's ability to partition into and penetrate the lipid bilayers of the stratum corneum (the outer layer of skin).

  • The 2-Bromo Substituent (Electrophilicity): Halogenation at the 2-position makes this compound an excellent electrophile for cross-coupling reactions. However, this same electrophilicity makes it a potent skin and mucous membrane irritant (H315, H319)[2], as it can readily react with nucleophilic residues on biological proteins.

  • Particulate Aerosolization: As a fine powder, it poses a severe inhalation risk (H335)[2]. Benzimidazole dusts can accumulate in the respiratory tract, causing acute inflammation, and fine organic dusts carry an inherent risk of static-induced deflagration if dispersed in high concentrations[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling lipophilic, halogenated powders dissolved in organic solvents. The following matrix outlines the required gear and the mechanistic rationale behind each choice.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloved Nitrile (min 0.11mm) or Butyl Rubber.Nitrile provides baseline protection against the dry powder. However, if solubilizing the compound in polar aprotic solvents (e.g., DMSO, DMF), butyl rubber is mandatory . These solvents rapidly degrade nitrile and act as penetration enhancers, carrying the lipophilic compound directly through the compromised glove barrier.
Eye Protection Tight-fitting, non-vented safety goggles.Standard safety glasses leave peripheral gaps. The H319 hazard indicates serious eye irritation[2]; airborne dust generated during weighing can easily bypass standard glasses[4].
Respiratory N95/P100 particulate respirator.Required if handling outside a containment hood to prevent inhalation of H335 respiratory irritants[2].
Body Protection Flame-retardant, fluid-resistant lab coat.Prevents the accumulation of static dust on personal clothing, mitigating the risk of secondary exposure outside the laboratory environment[3].

Operational Workflow & Handling Protocol

Given the high ambient humidity typical in Taiwan's laboratory environments, the hygroscopic nature of many substituted benzimidazoles means the powder can clump. This makes static-free weighing critical and requires storage in a strictly desiccated environment (2-8°C).

Step-by-Step Methodology for Safe Weighing and Transfer:
  • Environmental Preparation: Ensure the fume hood or Class II Biological Safety Cabinet (BSC) has a verified inward airflow. Clear the workspace to prevent cross-contamination.

  • Static Mitigation: Halogenated powders hold static charges. Use an anti-static gun (e.g., Zerostat) on the weighing boat and micro-spatula to prevent the powder from "jumping" and aerosolizing.

  • Weighing: Tare the anti-static weigh boat. Keep the source bottle as close to the weigh boat as possible to minimize the physical transfer distance.

  • Solvent Solubilization (High-Risk Step): If preparing a stock solution, add the solvent (e.g., DMSO) inside the fume hood. Caution: Once solubilized, the transdermal penetration risk of the compound increases drastically.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a solvent that effectively dissolves the compound (e.g., 70% ethanol or isopropanol), followed by a secondary water wipe to remove residue.

Workflow Start 1. Pre-Operation Verify Hood Airflow PPE 2. Don PPE (Double Nitrile, Goggles) Start->PPE Weigh 3. Weighing (Inside Class II BSC) PPE->Weigh Solvent 4. Solvent Addition (High Transdermal Risk) Weigh->Solvent Decon 5. Decontamination (Wet Wipe Protocol) Solvent->Decon End 6. Safe Storage (Desiccated, 2-8°C) Decon->End

Figure 1: Standard operating procedure workflow for handling halogenated benzimidazole powders.

Emergency Response & Spill Mitigation

In the event of a powder spill, standard sweeping will aerosolize the compound, exacerbating the H335 inhalation hazard[5].

Step-by-Step Methodology for Powder Spills:
  • Isolate: If the spill occurs outside a fume hood, immediately instruct personnel to step back. Do not walk through the powder to avoid tracking it through the facility.

  • PPE Upgrade: Don an N95/P100 respirator and heavy-duty butyl rubber gloves before approaching the spill zone.

  • Containment (No Sweeping): Never use a brush or broom. This will immediately aerosolize the irritating dust[5].

  • Wet Wiping: Dampen absorbent paper towels with a mixture of water and a mild surfactant. Gently place the damp towels directly over the powder to suppress dust generation, then wipe inward from the edges[3].

  • Surface Neutralization: Wash the affected area thoroughly with soap and water to remove any microscopic lipophilic residue[5].

SpillResponse Spill Powder Spill Detected Assess Assess Size & Location Spill->Assess Evac Evacuate & Isolate Area Assess->Evac Large/Outside PPE Upgrade PPE (N95, Butyl Gloves) Assess->PPE Small/Inside Evac->PPE Clean Wet Wiping (Do NOT Sweep) PPE->Clean Dispose Halogenated Waste Bin Clean->Dispose

Figure 2: Emergency spill mitigation logic for lipophilic, irritating chemical powders.

Waste Disposal & Environmental Logistics

Because 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole contains both Bromine and Fluorine atoms, it poses specific challenges for waste management.

  • Solid Waste: All contaminated weigh boats, spatulas, paper towels, and disposable PPE must be placed in a sealed, clearly labeled "Halogenated Solid Waste" container[2].

  • Liquid Waste: In compliance with Taiwan's Ministry of Environment (MOENV) guidelines for hazardous industrial waste, any solutions containing this compound must be strictly routed to Halogenated Organic Waste . Mixing halogenated waste with non-halogenated waste is strictly prohibited. Incineration facilities require specific alkaline scrubbers to neutralize the hydrofluoric (HF) and hydrobromic (HBr) acid byproducts generated during the thermal destruction of this compound.

References

  • 1803895-85-3 Cas No. - Apollo Scientific | apolloscientific.co.uk | 1

  • 1803895-85-3|2-Bromo-5-(difluoromethoxy)-1H-benzimidazole - BLDpharm | bldpharm.com | 2

  • Benzimidazole - Santa Cruz Biotechnology | scbt.com | 3

  • Benzimidazole CAS No 51-17-2 MATERIAL SAFETY DATA SHEET - CDH Fine Chemical | cdhfinechemical.com | 5

  • SAFETY DATA SHEET - Fisher Scientific | fishersci.com | 4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.